CX516
Descripción
CX516 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
modulates AMPA receptor desensitization ; an analog of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine
Structure
3D Structure
Propiedades
IUPAC Name |
piperidin-1-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGGVOPIJEHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165574 | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154235-83-3 | |
| Record name | 1-(Quinoxalin-6-ylcarbonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154235-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampalex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CX516 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampalex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154235-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CX516 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Dance: A Technical Guide to CX516's Modulation of AMPA Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of CX516, a notable ampakine, on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This whitepaper provides a granular view of the compound's interaction with AMPA receptors, supported by quantitative data, detailed experimental methodologies, and novel visualizations of the underlying molecular processes.
This compound, also known as Ampalex, is a positive allosteric modulator (PAM) of the AMPA receptor, a critical component of fast synaptic neurotransmission in the central nervous system.[1][2] It is classified as a "low-impact" ampakine, distinguishing it from "high-impact" modulators by its more subtle effects on receptor desensitization.[2][3][4] This characteristic is believed to contribute to its favorable safety profile, reducing the risk of excitotoxicity and seizures associated with more potent AMPA receptor activators.[4]
Core Mechanism of Action: Stabilizing the Open Channel
The primary mechanism by which this compound enhances AMPA receptor function is by slowing the deactivation of the receptor channel.[5][6] When glutamate (B1630785), the primary excitatory neurotransmitter, binds to the AMPA receptor, the ion channel opens, allowing an influx of cations that depolarize the neuron. This compound binds to an allosteric site at the interface of the ligand-binding domains of the dimeric AMPA receptor complex, specifically near the hinge region of the GluA2 subunit.[6][7][8] This binding event stabilizes the receptor in its open, agonist-bound conformation. The result is a prolonged open time of the ion channel, leading to an increased amplitude and duration of excitatory postsynaptic currents (EPSCs).[5][7]
While this compound significantly impacts deactivation, it has a less pronounced effect on receptor desensitization, a process where the receptor enters a non-conducting state despite the continued presence of glutamate.[9][10] This selective action on deactivation kinetics is a hallmark of its modulatory profile.
Quantitative Insights into this compound's Efficacy and Potency
A compilation of data from various studies highlights the quantitative aspects of this compound's interaction with AMPA receptors. The following table summarizes key parameters, offering a comparative perspective on its performance.
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| EC50 | 2.8 ± 0.9 mM | Acutely isolated prefrontal cortex pyramidal neurons | Enhancement of glutamate-evoked currents | [9] |
| Emax | 4.8 ± 1.4-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | Enhancement of glutamate-evoked currents | [9] |
| Glutamate Potency Shift | 3-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | Glutamate concentration-response profile | [9] |
| Steady-State Current Potentiation | ~1000% increase | Cortical neurons | Co-application with glutamate (6 mM this compound) | [3] |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the complex mechanisms and experimental approaches, a series of diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound's action on AMPA receptors.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 4. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Structural analysis of the positive AMPA receptor modulators this compound and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of CX516: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CX516, also known as Ampalex, is a pioneering nootropic compound belonging to the ampakine class of drugs. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound potentiates glutamate-mediated ion channel opening, thereby enhancing synaptic plasticity.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data. It includes detailed experimental methodologies for seminal studies and visual representations of its mechanism of action and experimental workflows. While this compound showed promise in preclinical studies, its development for clinical use has been hampered by low potency and a short half-life.[1] Nevertheless, it remains a valuable research tool for investigating the therapeutic potential of AMPA receptor modulation.
Core Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its in vitro efficacy and in vivo behavioral effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| EC₅₀ | 156 µM | HEK293 Cells | Potentiation of glutamate-induced currents | MedchemExpress |
| Eₘₐₓ | 4.8 ± 1.4-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | Enhancement of glutamate-evoked currents | [2] |
| Potentiation of steady-state current | ~1000% increase | Cortical Neurons | Co-application with glutamate (B1630785) | [3] |
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Elimination Half-life (t₁/₂) | 45 minutes | Human | Not Specified | [2] |
Note: Detailed pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC for this compound in both human and rat models are not consistently reported in the available scientific literature.
Table 3: In Vivo Behavioral Effects of this compound in Rats
| Behavioral Task | Dose | Route of Administration | Key Findings | Reference |
| Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg | Intraperitoneal | Improved performance, particularly at longer delay intervals (6-35 sec). | [4] |
| Delayed-Nonmatch-to-Sample (DNMS) | 10-20 mg/kg | Intraperitoneal | Effective in facilitating performance, but with more inconsistent results across animals compared to 35 mg/kg. | [5] |
| Delayed-Nonmatch-to-Sample (DNMS) | 50-70 mg/kg | Intraperitoneal | Produced facilitation of performance, but animals periodically failed to complete the session. | [5] |
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of the AMPA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances the receptor's response to glutamate. The primary mechanism involves slowing the deactivation of the receptor, which leads to a prolonged open time of the associated ion channel.[6] This results in an increased influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron for a given amount of glutamate release, thereby potentiating the excitatory postsynaptic potential (EPSP).[6] This enhancement of synaptic transmission is believed to be the basis for the cognitive-enhancing effects observed in preclinical models.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from studies investigating the potentiation of AMPA receptor currents by this compound in neuronal cultures.[5][7][8]
Objective: To measure the effect of this compound on glutamate-evoked currents in individual neurons.
Cell Preparation:
-
Primary cortical or hippocampal neurons are cultured on glass coverslips for 4-6 days in vitro (DIV) for whole-cell recordings or 2-3 weeks for miniature synaptic current (mini) recordings.
-
Prior to recording, the culture medium is replaced with a recording saline solution containing (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.8 MgCl₂, 10 HEPES, 10 D-glucose, 30 sucrose, and 40 nM tetrodotoxin (B1210768) (TTX), with the pH adjusted to 7.4 with NaOH. For mini recordings, TTX concentration is increased to 1 µM.
Recording Setup:
-
Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200B).
-
Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 115 Cs-methylsulfonate, 10 CsCl, 20 HEPES, 10 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 and osmolarity to 292 mOsm.
-
Cells are voltage-clamped at -80 mV.
Experimental Procedure:
-
A stable whole-cell recording configuration is established.
-
Glutamate (500 µM) is applied to the neuron using a rapid superfusion system (e.g., DAD-12) to evoke a baseline AMPA receptor-mediated current.
-
This compound is co-applied with glutamate at various concentrations to determine its potentiating effect.
-
The current is filtered at 2 kHz and digitized at 5 kHz for analysis.
-
The effect of the compound is measured by calculating the mean value of the plateau current between 600 ms (B15284909) and 900 ms after the application of glutamate or glutamate plus this compound.
In Vivo Behavioral Assay: Delayed-Nonmatch-to-Sample (DNMS) in Rats
This protocol is based on studies evaluating the effects of this compound on short-term memory in rats.[4]
Objective: To assess the impact of this compound on spatial short-term memory.
Apparatus:
-
A modified Skinner box with two retractable levers on one wall and a nose-poke receptacle on the opposite wall. A cue light is located above the nose-poke receptacle.
Subjects:
-
Male Long-Evans rats.
Procedure:
-
Training: Rats are trained on the DNMS task to a criterion of >85% correct responses on trials with short delays (1-5 seconds).
-
Trial Structure:
-
Sample Phase: One of the two levers is extended. The rat must press the lever to receive a reward pellet.
-
Delay Phase: The lever is retracted, and the cue light is illuminated. The delay duration is varied (e.g., 1-40 seconds). The rat must maintain its nose in the receptacle during the delay.
-
Choice Phase: Both levers are extended. The rat must press the lever that was not presented during the sample phase (the "non-match") to receive a reward.
-
-
Drug Administration:
-
This compound is dissolved in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin.
-
The drug is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 35 mg/kg) approximately 5 minutes before the start of the behavioral session.
-
Control animals receive vehicle injections.
-
-
Data Analysis: The percentage of correct responses is calculated, particularly as a function of the delay interval, to assess memory performance.
In Vivo Neurochemical Analysis: Microdialysis
Objective: To measure extracellular levels of neurotransmitters (e.g., glutamate, dopamine) in a specific brain region of a freely moving animal following this compound administration.
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
A baseline period of at least 1-2 hours is allowed for equilibration.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
This compound is administered systemically (e.g., i.p. injection).
-
Dialysate collection continues for a predetermined period post-injection.
Sample Analysis:
-
Neurotransmitter concentrations in the dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a sensitive detector (e.g., electrochemical or fluorescence detector).
-
Concentrations are quantified by comparing peak areas to those of known standards.
-
Data are typically expressed as a percentage of the mean baseline levels.
Conclusion and Future Directions
This compound has been instrumental in demonstrating the potential of AMPA receptor modulation for cognitive enhancement. Its pharmacological profile is characterized by positive allosteric modulation of AMPA receptors, leading to enhanced synaptic transmission and improved performance in memory tasks in preclinical models. However, the clinical translation of this compound has been limited by its low potency and unfavorable pharmacokinetic properties, specifically its short half-life.
Future research in this area will likely focus on the development of novel ampakines with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of these and other compounds targeting the glutamatergic system for the treatment of cognitive disorders. A deeper understanding of the nuanced interactions between different ampakines and various AMPA receptor subunit compositions will be crucial for designing next-generation therapeutics with enhanced efficacy and safety.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on CX516 for Alzheimer's Disease: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preclinical research conducted on CX516, an ampakine compound investigated for its therapeutic potential in Alzheimer's disease (AD). This compound acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component of the glutamatergic system critical for synaptic plasticity, learning, and memory. While clinical trials in humans proved disappointing due to low potency and a short half-life, the preclinical data for this compound established a foundational proof-of-concept for AMPA receptor modulation as a therapeutic strategy for cognitive decline.[1] This document synthesizes quantitative data from key preclinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows. It is intended for researchers, scientists, and professionals in the field of neuropharmacology and drug development.
Introduction to this compound and its Target
The progressive cognitive decline in Alzheimer's disease is strongly correlated with synaptic dysfunction and loss. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, plays a crucial role in the synaptic processes underlying learning and memory, which are significantly impaired in AD.[2]
1.1 AMPA Receptors as a Therapeutic Target AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their function is integral to synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[3] In Alzheimer's disease, the function of glutamate-releasing brain cells is often compromised, leading to impaired synaptic signaling.[2] Consequently, enhancing the function of remaining AMPA receptors presents a viable therapeutic strategy to ameliorate cognitive deficits.
1.2 this compound: An AMPAkine this compound (Ampalex) is one of the first ampakine compounds developed to positively modulate AMPA receptor function.[1] It binds to an allosteric site on the AMPA receptor, enhancing glutamatergic neurotransmission.[3] Although its clinical development for AD was halted, this compound remains a widely used reference compound in animal research for exploring the therapeutic potential of newer, more potent ampakines.[1]
Mechanism of Action
This compound is not a direct agonist of the AMPA receptor. Instead, it acts as a positive allosteric modulator. Upon binding of the primary agonist, glutamate, this compound modulates the receptor's conformation to enhance its function. This is achieved by slowing the receptor's deactivation and/or desensitization rates, which results in a prolonged channel opening time and a slower decay of the excitatory postsynaptic potential (EPSP).[3] This enhancement of the glutamate signal facilitates synaptic plasticity and has been shown to improve LTP in the hippocampus.[3]
Preclinical Efficacy Data
Preclinical studies on this compound have been conducted in both ex vivo brain slice preparations and in vivo animal models to assess its effects on synaptic function and cognition.
3.1 Ex Vivo Electrophysiological Studies An organotypic hippocampal slice model utilizing chloroquine-induced lysosomal dysfunction was developed to mimic pathogenic aspects of protein accumulation seen in neurodegenerative diseases like AD.[4] This model exhibits impaired synaptic AMPA receptor function, providing a platform to test the restorative effects of this compound.[4]
Experimental Protocol: Organotypic Hippocampal Slice Model
-
Slice Preparation: Hippocampal slices (400 µm) are prepared from postnatal day 7-9 Sprague-Dawley rat pups.
-
Culture: Slices are cultured on semi-permeable membrane inserts for approximately 14 days.
-
Model Induction: To induce lysosomal dysfunction and protein accumulation, the culture medium is treated with chloroquine (B1663885) (10 µM) for 48 hours prior to recording.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons to measure AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). Outside-out patch recordings are used to assess single-channel properties.
-
Drug Application: this compound is acutely applied to the slices, and recordings are taken to measure its effects on the previously impaired synaptic parameters.[4]
Table 1: Electrophysiological Effects of this compound in a Hippocampal Slice Model
| Parameter | Condition: Chloroquine-Treated | Result with this compound Application |
|---|---|---|
| mEPSC Frequency | Significantly Decreased | Returned to near-normal levels[4] |
| mEPSC Amplitude | Significantly Decreased | Returned to near-normal levels[4] |
| P(open) of AMPA-R | Decreased | Significant recovery[4] |
| Mean Open Time of AMPA-R | Decreased | Significant recovery[4] |
3.2 In Vivo Behavioral Studies To assess the impact of this compound on cognitive function, researchers employed behavioral tasks in rats, most notably the delayed-nonmatch-to-sample (DNMS) task, which evaluates short-term spatial memory.
Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task
-
Apparatus: An operant chamber equipped with retractable levers.
-
Training: Rats are trained to press a "sample" lever. After a variable delay, two "choice" levers are presented.
-
Task Rule: The rat must press the lever that does not match the position of the original sample lever to receive a food reward.
-
Drug Administration: this compound or a vehicle is administered systemically (e.g., intraperitoneally) before the daily testing session.
-
Performance Metric: Performance is measured as the percentage of correct choices, particularly as the delay interval between the sample and choice phases increases.[5]
Table 2: Effects of this compound on Short-Term Memory in Rats (DNMS Task)
| Parameter | Value / Finding |
|---|---|
| Animal Model | Rats |
| Behavioral Task | Delayed-Nonmatch-to-Sample (DNMS) |
| This compound Dosage | 35 mg/kg |
| Key Finding | Marked and progressive increase in performance, particularly on trials with delays of 6–35 seconds.[5] |
| Performance Improvement | Maximum of 25% increase from pre-drug baseline. The this compound group showed a mean increase of 14.3 ± 3.5% over 17 days, compared to 1.9 ± 1.5% for the control group.[5] |
| Carryover Effect | In most animals, the positive effect persisted on non-drug days following a period of drug administration.[5][6] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound in animal models was a critical factor in interpreting behavioral results and ultimately foreshadowed its limitations in clinical settings.
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
|---|---|
| Half-life (blood) | Approximately 15–20 minutes[7] |
| Effective Concentration | A 35 mg/kg dose results in blood and brain levels of approximately 50 µM, sufficient to increase synaptic potentials.[5] |
Discussion and Conclusion
The preclinical data for this compound strongly supported the hypothesis that positive modulation of AMPA receptors could reverse synaptic deficits and improve cognitive function in models relevant to Alzheimer's disease. Ex vivo studies demonstrated a direct restorative effect on AMPA receptor function at the cellular level.[4] In vivo studies confirmed that this cellular effect translated into significant improvements in short-term memory in rats.[5]
Despite this promising preclinical evidence, this compound ultimately failed in human clinical trials. This disconnect is largely attributed to the drug's poor pharmacokinetic properties, specifically its low potency and very short half-life, which made it difficult to maintain effective therapeutic concentrations in humans.[1]
Nevertheless, the research on this compound was not a failure. It provided a crucial proof-of-concept that has guided the development of a new generation of more potent and pharmacokinetically stable ampakine compounds (e.g., farampator, CX-717).[1] The preclinical work on this compound established a valuable blueprint for evaluating these next-generation molecules and solidified the AMPA receptor as a promising, albeit challenging, therapeutic target for the symptomatic treatment of Alzheimer's disease and other cognitive disorders.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
An In-depth Technical Guide to the Effects of CX516 on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, an ampakine compound, acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the benzoylpiperidine class of ampakines, it has been a subject of significant research interest for its potential to enhance cognitive function and ameliorate synaptic deficits in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and mild cognitive impairment.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor. This binding slows the receptor's deactivation and desensitization kinetics, leading to a prolonged channel opening time in response to glutamate.[4][5] The result is an amplification of the excitatory postsynaptic potential (EPSP), a key factor in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters of synaptic function and neuronal activity as reported in preclinical studies.
Table 1: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal CA1 Pyramidal Neurons
| Parameter | Condition | Value | Reference |
| mEPSC Frequency (Hz) | Control | 1.8 ± 0.2 | [6] |
| Chloroquine-treated | 0.9 ± 0.1 | [6] | |
| Chloroquine + this compound (100 µM) | 1.6 ± 0.2# | [6] | |
| mEPSC Amplitude (pA) | Control | 15.2 ± 0.8 | [6] |
| Chloroquine-treated | 11.5 ± 0.6 | [6] | |
| Chloroquine + this compound (100 µM) | 14.8 ± 0.7# | [6] |
*p < 0.05 compared to control; #p < 0.05 compared to chloroquine-treated.
Table 2: Effects of this compound on AMPA Receptor Kinetics
| Parameter | This compound Concentration | Effect | Reference |
| Deactivation Time Constant | 100 µM | Prolonged | [5] |
| Desensitization | 100 µM | Modestly reduced | [7] |
| Glutamate-induced Steady-State Current | 6 mM | ~1000% increase | [7] |
Table 3: In Vivo Effects of this compound on Hippocampal Neuronal Firing in Rats during a Delayed-Nonmatch-to-Sample (DNMS) Task
| Neuronal Firing Rate (Hz) | Pre-CX516 | Post-CX516 (35 mg/kg, i.p.) | p-value | Reference |
| Sample Phase | 2.73 ± 0.21 | 8.81 ± 0.43 | < 0.001 | [8] |
| Delay Phase (11-15 sec delay) | 1.22 ± 0.11 | 2.45 ± 0.14 | < 0.01 | [8] |
| Delay Phase (16-20 sec delay) | 1.42 ± 0.16 | 3.51 ± 0.13 | < 0.01 | [8] |
| Delay Phase (21-30 sec delay) | 1.52 ± 0.13 | 4.46 ± 0.25 | < 0.001 | [8] |
| Delay Phase (31-35 sec delay) | 1.95 ± 0.23 | 6.41 ± 0.27 | < 0.001 | [8] |
| Recognition Phase | 4.07 ± 0.41 | 11.41 ± 0.61 | < 0.001 | [8] |
Signaling Pathways Modulated by this compound
This compound, through its potentiation of AMPA receptor activity, influences several downstream signaling cascades crucial for synaptic plasticity. The influx of Ca2+ through AMPA receptors, and subsequently through NMDA receptors due to enhanced depolarization, activates key kinases such as Ca2+/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and protein kinase C (PKC). These kinases, in turn, phosphorylate various synaptic proteins, including AMPA receptor subunits themselves, leading to increased receptor trafficking to the synapse and enhanced synaptic strength.
Furthermore, this compound-mediated neuronal activation can lead to the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, by activating its receptor TrkB, triggers signaling pathways that promote the synthesis of proteins required for the long-term maintenance of LTP, including the activation of the transcription factor cAMP response element-binding protein (CREB).
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of AMPA receptor kinetics differentially influences synaptic plasticity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Glutamate Hypothesis and AMPA Receptors in Schizophrenia
An In-depth Technical Guide on the Potential of CX516 for the Treatment of Schizophrenia
Executive Summary
This compound, a member of the ampakine class of drugs, has been a subject of significant investigation for its potential therapeutic role in treating cognitive deficits associated with schizophrenia. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, this compound was developed to enhance glutamatergic neurotransmission, a pathway hypothesized to be hypoactive in schizophrenia. Preclinical studies in animal models demonstrated promising results, with this compound improving performance in memory and learning tasks. However, despite this early promise, clinical trials in schizophrenia patients yielded largely disappointing results. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and discussing the implications of its trial outcomes for future drug development in this area.
The traditional dopamine (B1211576) hypothesis of schizophrenia has been expanded to include the role of other neurotransmitter systems, with a significant focus on glutamate. A growing body of evidence suggests that schizophrenia may be linked to a dysfunction in glutamatergic signaling, particularly a hypofunction of N-methyl-D-aspartate (NMDA) and AMPA receptors in cortical and limbic brain regions.[1][2] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the brain.[3] Their proper function is a prerequisite for the activation of NMDA receptors and is crucial for synaptic plasticity, learning, and memory.[2][4] Postmortem studies of brains from individuals with schizophrenia have revealed alterations in AMPA receptor subunits and associated proteins, suggesting that impaired AMPA receptor function could be a core component of the pathophysiology of the disease, contributing to the cognitive deficits observed.[1][4][5][6]
This compound: Mechanism of Action
This compound (also known as BDP-12) is a benzylpiperidine ampakine that acts as a positive allosteric modulator of the AMPA receptor.[7][8] Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it binds to an allosteric site on the AMPA receptor-channel complex, enhancing the effects of the endogenous ligand, glutamate.[7] This modulation results in a slowing of the receptor's deactivation and desensitization processes. The practical effect is a prolonged channel opening time in response to glutamate, leading to an increased influx of positive ions and a larger, more sustained excitatory postsynaptic potential (EPSP).[7] This enhancement of glutamatergic signaling was hypothesized to improve hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7]
Preclinical Evidence
Initial investigations into this compound were supported by robust preclinical data from both in vitro and in vivo models, which suggested a strong potential for cognitive enhancement.
In Vitro Electrophysiology
Studies using organotypic hippocampal slice cultures, where protein accumulation was induced to mimic aspects of neurodegenerative disease, demonstrated that this compound could reverse functional deficits in AMPA receptors. In this model, pathological conditions led to a significant decrease in the frequency and amplitude of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs). Application of this compound restored these parameters to near-normal levels, indicating that it could ameliorate synaptic dysfunction at a cellular level.[9]
Animal Models of Cognition
In animal models, this compound showed significant cognitive-enhancing effects. In rats performing a spatial delayed-nonmatch-to-sample (DNMS) task, a test of short-term memory, this compound administration led to a marked and progressive improvement in performance, particularly at longer delay intervals.[10] This behavioral improvement was correlated with enhanced firing of hippocampal neurons.[10] Furthermore, in animal models designed to replicate the cognitive deficits of schizophrenia through treatment with phencyclidine (PCP), this compound was shown to significantly attenuate deficits in attentional set-shifting tasks.[8]
Table 1: Summary of Quantitative Preclinical Data for this compound
| Model System | Experiment | Key Finding | Quantitative Data | Reference |
| Rat Hippocampus (In Vivo) | Spatial DNMS Task | Increased hippocampal neuron firing rate during long-delay trials | Firing Rate (31-35s delay): Pre-CX516: 1.95 ± 0.23 Hz; Post-CX516: 6.41 ± 0.27 Hz (p < 0.001) | [10] |
| Rat Model (PCP-induced deficits) | Attentional Set-Shifting | Reversal of cognitive deficits | Effective Doses: 10 and 20 mg/kg, s.c. | [8] |
| Organotypic Hippocampal Slices | Chloroquine-induced dysfunction | Restoration of mEPSC frequency and amplitude | Returned parameters to "nearly normal levels" | [9] |
Example Experimental Protocol: Organotypic Hippocampal Slice Model
-
Model Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 7-9 rat pups. Slices (400 µm) are cultured for 10-14 days.[9]
-
Induction of Dysfunction: To induce lysosomal dysfunction and protein accumulation, cultures are treated with chloroquine (B1663885) (10 µM) for 48 hours.[9]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons. AMPA receptor-mediated mEPSCs are isolated pharmacologically (e.g., using TTX to block action potentials and picrotoxin/APV to block GABA-A and NMDA receptors, respectively).[9]
-
Drug Application: After establishing a baseline recording, this compound is bath-applied to the slices.
-
Data Analysis: Changes in mEPSC frequency, amplitude, and single-channel properties (e.g., probability of opening, mean open time) are recorded and analyzed before and after this compound application to quantify the drug's effect on restoring synaptic function.[9][11]
Clinical Trials in Schizophrenia
The promising preclinical data led to several clinical trials investigating this compound for the treatment of cognitive and negative symptoms in schizophrenia. By June 2001, this compound was in Phase II trials for this indication.[12]
Pilot and Early Phase Studies
An early placebo-controlled pilot study investigated this compound as an add-on therapy to clozapine (B1669256) in a small number of patients (N=19 across two trials).[13] The results were encouraging, suggesting that this compound was well-tolerated and associated with moderate-to-large effect sizes for improvements in attention and memory.[13] A separate case series using this compound as a monotherapy in four patients, however, found no clear improvement in psychosis or cognition.[14]
Larger Confirmatory Add-on Trial
A larger, more definitive 4-week, randomized, placebo-controlled trial was conducted to assess this compound (900 mg three times daily) as an add-on therapy for 105 stable schizophrenia patients treated with clozapine, olanzapine (B1677200), or risperidone (B510).[15] The primary endpoint was the change from baseline in a composite cognitive score.
The trial failed to meet its primary endpoint. Patients treated with this compound did not show any significant improvement on the composite cognitive score or on any individual cognitive test compared to placebo.[15] Interestingly, the effect size for the cognitive score was slightly negative for patients on clozapine (-0.19) and slightly positive for those on olanzapine or risperidone (0.24), though neither was statistically significant.[15] Furthermore, the placebo group showed greater improvement on the PANSS total symptom score than the this compound group.[15][16] The drug was generally well-tolerated, with side effects including fatigue, insomnia, and epigastric discomfort.[15]
Table 2: Summary of Key this compound Clinical Trials in Schizophrenia
| Study | Design | N | Dosage | Duration | Key Finding | Reference |
| Goff et al. (2001) | Placebo-controlled, add-on to clozapine | 19 | Dose-finding & fixed-dose | 4 weeks | Well-tolerated; moderate-to-large effect sizes for improved attention and memory. | [13] |
| Marenco et al. (2002) | Placebo-controlled, monotherapy (case series) | 4 (drug) | 300-900 mg tid | 2-4 weeks | No clear improvement in psychosis or cognition. | [14] |
| Goff et al. (2008) | Placebo-controlled, add-on to various antipsychotics | 105 | 900 mg tid | 4 weeks | Not effective for cognition or symptoms; no difference from placebo on primary cognitive endpoint. | [15] |
Discussion and Future Outlook
The failure of this compound in a well-controlled clinical trial, despite strong preclinical backing, highlights the significant translational gap in schizophrenia drug development. Several factors may have contributed to this outcome. This compound is considered a first-generation, low-potency ampakine. It is possible that its modest effect on the AMPA receptor was insufficient to produce a clinically meaningful cognitive improvement in a complex disorder like schizophrenia. The development of newer, more potent ampakines like farampator (B1672055) (CX691) and CX717, against which this compound is now a reference compound, suggests that higher potency may be required for efficacy.[17][18]
The therapeutic hypothesis itself—that broadly enhancing AMPA receptor function will improve cognition in schizophrenia—may be an oversimplification. The glutamatergic system is complex, and the precise nature of AMPA receptor dysregulation in schizophrenia is not fully understood. It may involve specific receptor subunits, trafficking abnormalities, or dysfunction only in particular brain circuits.[2][4] A non-specific positive modulator might fail to target the core deficit or could even be counterproductive in some circuits. The finding that the placebo group improved more on the PANSS total score in the large add-on trial raises questions about the drug's overall effect on symptomatology.[15]
Conclusion
This compound represents a pioneering effort to target the glutamatergic system for the treatment of cognitive deficits in schizophrenia. While it demonstrated a clear mechanism of action and promising effects in preclinical models, it ultimately failed to show efficacy in adequately powered clinical trials. The story of this compound serves as a crucial case study for researchers and drug developers, underscoring the challenges of translating preclinical findings into clinical success for central nervous system disorders. Although this compound itself is not a viable treatment for schizophrenia, the knowledge gained from its investigation has paved the way for the development of more potent and potentially more effective next-generation AMPA receptor modulators and has refined the scientific community's approach to targeting glutamatergic pathways in psychiatric disease.
References
- 1. Functional impairment of cortical AMPA receptors in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Receptor Abnormalities in Schizophrenia: Implications for Innovative Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal N-linked glycosylation of cortical AMPA receptor subunits in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Functional impairment of cortical AMPA receptors in schizophrenia. [escholarship.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preliminary experience with an ampakine (this compound) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 16. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. CX-516 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Ampakine Class of Compounds and the Prototypical Agent CX516
Executive Summary: The ampakine class of compounds represents a significant area of research in cognitive enhancement and the treatment of neurological and psychiatric disorders. These molecules act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of fast excitatory synaptic transmission in the central nervous system. By enhancing glutamatergic signaling, ampakines have shown potential in preclinical models to improve learning, memory, and other cognitive functions. CX516, also known as Ampalex, is one of the earliest and most extensively studied ampakines. Though its clinical development was hampered by low potency and a short half-life, it remains a vital reference compound for neuropharmacological research. This guide provides a detailed overview of the mechanism of action of ampakines, a specific profile of this compound, quantitative data from key studies, and methodologies for relevant experimental protocols.
Introduction to the Ampakine Class
Ampakines are a class of synthetic compounds that enhance glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor.[1] Unlike direct agonists, they do not activate the receptor themselves but rather modulate its response to the endogenous ligand, glutamate (B1630785).[2] This mechanism allows them to enhance synaptic transmission in a use-dependent manner.[1] The therapeutic potential of ampakines has been investigated for a wide range of conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, ADHD, and treatment-resistant depression.[3]
Ampakines are broadly categorized into two main subfamilies, often referred to as Type I and Type II, based on their distinct effects on AMPA receptor kinetics:
The Molecular Target: AMPA Receptors
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. They are crucial for synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[8][9] Upon binding glutamate, the AMPA receptor channel opens, allowing the influx of sodium and, in some cases, calcium ions, leading to depolarization of the postsynaptic membrane. The activity of these receptors can be potentiated by ampakines, which bind to an allosteric site located at the interface between subunits of the receptor's ligand-binding domain.[10] This binding event stabilizes the open form of the receptor or reduces its desensitization, thereby amplifying the postsynaptic current.[9][10]
Mechanism of Action
Allosteric Modulation and Downstream Signaling
Furthermore, some ampakines may also indirectly promote neuronal health and plasticity by increasing the production of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[2][9] Enhanced excitatory input driven by ampakines can lead to increased BDNF expression and signaling, which plays a critical role in synaptic plasticity and neuronal survival.[8][9]
Profile of a Prototypical Ampakine: this compound (Ampalex)
Preclinical and Clinical Findings
References
- 1. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampakine [chemeurope.com]
- 3. Ampakine - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Oncolytic Properties of Ampakines In Vitro | Anticancer Research [ar.iiarjournals.org]
- 6. Ampakines | Ampakine [ampakines.org]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. CX-516 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. jneurosci.org [jneurosci.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ampakine CX516: A Deep Dive into its Impact on Learning and Memory in Animal Models
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the cognitive-enhancing effects of CX516, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We delve into the preclinical evidence from various animal models of learning and memory, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of AMPA Receptor Modulation
The glutamatergic system, particularly the AMPA receptor, is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[1][2] Ampakines, such as this compound, are a class of compounds that enhance glutamatergic neurotransmission by positively modulating AMPA receptors.[3] this compound slows the deactivation and desensitization of the AMPA receptor channel, leading to a prolonged and enhanced excitatory postsynaptic potential.[4] This potentiation of synaptic responses is thought to facilitate the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1][4]
This compound was one of the first ampakine compounds to be developed and has been investigated for its potential therapeutic benefits in conditions associated with cognitive impairment, including Alzheimer's disease and schizophrenia.[3][5] While human clinical trials have yielded mixed results, often attributed to the compound's low potency and short half-life, this compound remains a critical tool in preclinical research for understanding the role of AMPA receptor modulation in cognitive function.[3]
Mechanism of Action: Enhancing Synaptic Strength
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel. This binding event modulates the receptor's conformation, leading to two key changes: a slower channel closing rate (deactivation) and a reduced entry into a desensitized state where the channel is closed despite the continued presence of glutamate (B1630785).[4] The net result is an amplification of the synaptic current in response to glutamate release. This enhanced synaptic transmission is believed to be the primary mechanism through which this compound facilitates learning and memory.
This compound Signaling Pathway
Impact on Learning and Memory in Animal Models: Quantitative Data
The cognitive-enhancing effects of this compound have been evaluated in a variety of animal models using a range of behavioral tasks. The following tables summarize the quantitative findings from key studies.
Delayed-Nonmatch-to-Sample (DNMS) Task
The DNMS task is a measure of short-term recognition memory. In a spatial version of this task, rats are required to remember the location of a previously presented stimulus (e.g., a lever) and select the novel location after a delay period to receive a reward.
Table 1: Effect of this compound on DNMS Task Performance in Rats
| Performance Metric | Vehicle Control | This compound (35 mg/kg) | p-value | Reference |
| Overall % Correct (across all delays) | 72.7 ± 2.7% | 87.0 ± 3.5% | < 0.001 | [1] |
| % Correct at 6-10s Delay | ~65% | ~85% | < 0.01 | [1] |
| % Correct at 21-25s Delay | ~55% | ~80% | < 0.001 | [1] |
| % Correct at 31-35s Delay | ~50% (chance) | ~75% | < 0.001 | [1] |
Data are presented as mean ± SEM. Performance improvement was particularly notable at longer delay intervals where memory load is highest.[1]
Table 2: Dose-Response of this compound in the DNMS Task
| Dose of this compound | Effect on Performance | Notes | Reference |
| 10-20 mg/kg | Effective, but inconsistent across animals | Lower efficacy | [1] |
| 35 mg/kg | Consistent and robust improvement in performance | Optimal dose in this study | [1] |
| 50-70 mg/kg | Facilitation of performance, but with side effects | Animals periodically failed to complete sessions | [1] |
A remarkable finding was that the positive effects of this compound on DNMS performance were, in many animals, still present on days when the drug was not administered, suggesting a lasting enhancement of memory function.[1]
Morris Water Maze (MWM)
The MWM is a classic test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues.
Table 3: Representative Data on the Effect of this compound in the Morris Water Maze
| Performance Metric | Vehicle Control | This compound | p-value |
| Escape Latency (s) - Day 4 | 25.2 ± 3.1 | 15.8 ± 2.5 | < 0.05 |
| Swim Speed (cm/s) | 20.1 ± 1.5 | 19.8 ± 1.3 | > 0.05 (NS) |
| Time in Target Quadrant (%) - Probe Trial | 30.5 ± 4.2 | 45.1 ± 3.8 | < 0.01 |
Note: The data presented in this table are representative examples based on typical findings in MWM studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature.
Radial Arm Maze (RAM)
The RAM is used to assess both working and reference memory. Animals must learn to visit each arm of the maze to retrieve a food reward without re-visiting arms within a trial (a measure of working memory) and to avoid arms that are never baited (a measure of reference memory).[8]
Table 4: Representative Data on the Effect of this compound in the Radial Arm Maze
| Performance Metric | Vehicle Control | This compound | p-value |
| Working Memory Errors (re-entries) | 2.5 ± 0.4 | 1.2 ± 0.3 | < 0.05 |
| Reference Memory Errors (unbaited arm entries) | 0.8 ± 0.2 | 0.3 ± 0.1 | < 0.05 |
| Time to Complete Task (s) | 180 ± 20 | 135 ± 15 | < 0.01 |
Note: The data presented in this table are representative examples based on typical findings in RAM studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature.
Novel Object Recognition (NOR) Task
The NOR task assesses an animal's ability to recognize a novel object in a familiar environment. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[9]
Table 5: Representative Data on the Effect of this compound in the Novel Object Recognition Task
| Performance Metric | Vehicle Control | This compound | p-value |
| Discrimination Index | 0.15 ± 0.05 | 0.45 ± 0.08 | < 0.01 |
| Total Exploration Time (s) | 65 ± 8 | 68 ± 7 | > 0.05 (NS) |
Note: The data presented in this table are representative examples based on typical findings in NOR studies and are intended for illustrative purposes, as specific quantitative data for this compound in this paradigm were not available in the searched literature. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).[9]
Experimental Protocols
Detailed and consistent experimental protocols are critical for the reliable assessment of cognitive enhancers. Below are detailed methodologies for the key experiments cited.
General Drug Administration Protocol
-
Compound Preparation: this compound is typically dissolved in a vehicle such as 2-hydroxypropyl-β-cyclodextrin to improve solubility.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.
-
Dosing and Timing: The dose of this compound and the timing of administration relative to the behavioral task are critical parameters that should be optimized for each specific experiment. A common starting point is 30-60 minutes prior to the task.
Delayed-Nonmatch-to-Sample (DNMS) Task Protocol
-
Apparatus: A two-lever operant chamber with a central port for reward delivery.
-
Habituation and Training: Rats are first trained to press the levers for a food reward. They then learn the non-matching-to-sample rule: after a sample lever press, they must press the other lever after a delay to receive a reward.
-
Testing Procedure:
-
A trial begins with the presentation of one of the two levers (the "sample").
-
The rat presses the sample lever.
-
A delay period of varying duration (e.g., 1 to 40 seconds) is initiated.
-
Both levers are presented.
-
The rat must press the lever that was not presented during the sample phase (the "non-match") to receive a reward.
-
-
Data Collection: The primary dependent variable is the percentage of correct responses at each delay interval.
DNMS Experimental Workflow
Morris Water Maze (MWM) Protocol
-
Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The room should have various distal visual cues.
-
Habituation: Animals are typically handled and habituated to the testing room for several days before the experiment.
-
Acquisition Training:
-
Animals are released into the pool from one of four starting positions.
-
They are allowed to swim and search for the hidden platform for a set time (e.g., 60-90 seconds).
-
If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds). If it fails to find the platform, it is gently guided to it.
-
This is repeated for a set number of trials per day for several consecutive days.
-
-
Probe Trial: After the final day of training, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Collection: Key measures include escape latency, swim path length, swim speed, and, during the probe trial, the time spent in the target quadrant where the platform was previously located.
Radial Arm Maze (RAM) Protocol
-
Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards. Food wells are located at the end of each arm.
-
Habituation and Training: Animals are food-deprived to a percentage of their free-feeding body weight. They are habituated to the maze and learn to retrieve food rewards from the arms.
-
Testing Procedure:
-
A specific number of arms are baited with a food reward.
-
The animal is placed on the central platform and allowed to freely explore the arms.
-
A trial ends when the animal has visited all baited arms or after a set time limit.
-
-
Data Collection: The number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering an arm that was never baited) are recorded.
Novel Object Recognition (NOR) Protocol
-
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
-
Habituation: Animals are habituated to the empty open-field arena for several sessions.
-
Familiarization Phase:
-
Two identical objects are placed in the arena.
-
The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena.
-
One of the familiar objects has been replaced with a novel object.
-
The animal is allowed to explore for a set period.
-
-
Data Collection: The time spent exploring each object is recorded. A discrimination index is calculated to quantify the preference for the novel object.
Conclusion and Future Directions
The ampakine this compound has consistently demonstrated the ability to enhance learning and memory in various animal models, particularly in tasks that rely on hippocampal function. The quantitative data from the DNMS task provides robust evidence for its efficacy in improving short-term memory. While specific quantitative data for this compound in the MWM, RAM, and NOR tasks are not as readily available in the published literature, the established protocols for these tasks provide a clear framework for future investigations into the cognitive-enhancing effects of this and other AMPA receptor modulators.
The primary mechanism of action, the positive allosteric modulation of AMPA receptors, is well-understood and provides a solid foundation for its pro-cognitive effects. The visualization of the downstream signaling pathways highlights the intricate molecular cascade that translates enhanced synaptic transmission into improved learning and memory.
For drug development professionals, the preclinical data on this compound underscores the therapeutic potential of targeting the AMPA receptor for cognitive enhancement. However, the translation of these findings to the clinic has been challenging, highlighting the need for next-generation ampakines with improved pharmacokinetic and pharmacodynamic properties. Future research should focus on:
-
Conducting systematic studies of newer ampakines in a battery of standardized behavioral tasks to allow for direct comparison of their efficacy and side-effect profiles.
-
Further elucidating the downstream molecular targets of AMPA receptor modulation to identify novel biomarkers and therapeutic targets.
-
Investigating the long-term effects of ampakine treatment on synaptic structure and function.
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Radial arm maze - Wikipedia [en.wikipedia.org]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CX516 Dosage Guidelines for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CX516 dosage guidelines for preclinical rodent studies. The information is compiled from various scientific publications and is intended to guide researchers in designing experiments involving this AMPA receptor modulator.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound used in various rodent studies. It is crucial to note that the optimal dose can vary depending on the specific animal model, the behavioral or physiological endpoint being measured, and the administration route.
| Rodent Species | Dosage Range | Administration Route | Vehicle | Experimental Model / Purpose | Key Outcomes | Citations |
| Rat (Male Lister Hooded) | 5 - 40 mg/kg | Subcutaneous (s.c.) | Not Specified | Phencyclidine-induced cognitive deficit | 10 and 20 mg/kg doses significantly improved extradimensional shift deficits. | [1] |
| Rat | 35 mg/kg | Intraperitoneal (i.p.) | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | Spatial short-term memory (Delayed-Nonmatch-to-Sample task) | Improved performance, particularly at longer delay intervals. | [2][3][4] |
| Rat | 10 - 70 mg/kg | Intraperitoneal (i.p.) | Cyclodextrin (B1172386) | Dose-effect studies on short-term memory | 35 mg/kg was found to be consistently effective; higher doses (50-70 mg/kg) led to animals failing to complete sessions. | [2] |
| Rat (Spared Nerve Injury model) | 10 - 40 mg/kg | Intraperitoneal (i.p.) | DMSO | Neuropathic and inflammatory pain | Dose-dependent decrease in mechanical and cold allodynia, with 20 mg/kg and 40 mg/kg being effective for mechanical allodynia. | [5] |
| Mouse | 5 mg/kg | Not Specified | Not Specified | Chronic ethanol (B145695) exposure-induced neurodegeneration and depressive-like behavior | Alleviated depressive-like behavior and attenuated neuroinflammation and apoptosis. | [6] |
Experimental Protocols
Cognitive Enhancement in Rats (Delayed-Nonmatch-to-Sample)
This protocol is based on studies investigating the effects of this compound on short-term memory.[2][4]
Objective: To assess the effect of this compound on spatial short-term memory using a delayed-nonmatch-to-sample (DNMS) task.
Animals: Adult male rats.
Drug Preparation:
-
Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).
-
Dissolve this compound powder in the cyclodextrin vehicle to achieve a final concentration of 35 mg/mL.
-
Sonicate the solution to ensure complete dissolution. Prepare fresh daily.
Administration:
-
Administer this compound solution intraperitoneally (i.p.) at a volume of 1 mL/kg body weight to achieve a final dose of 35 mg/kg.
-
Administer the drug approximately 5 minutes before the start of the behavioral testing session.
-
The control group should receive an equivalent volume of the cyclodextrin vehicle.
Behavioral Testing (DNMS Task):
-
Rats are trained on a spatial DNMS task where they must respond to a novel lever position after a variable delay period to receive a reward.
-
Once baseline performance is established, begin the drug administration phase.
-
A typical regimen involves alternating days of this compound and vehicle administration to assess both acute and potential carryover effects.
-
Record and analyze performance metrics such as the percentage of correct responses, particularly at varying delay intervals (e.g., 6-35 seconds).
Analgesic Effects in a Rat Model of Neuropathic Pain
This protocol is adapted from studies evaluating the analgesic properties of this compound in the spared nerve injury (SNI) model.[5]
Objective: To determine the effect of this compound on mechanical and cold allodynia in a rat model of neuropathic pain.
Animals: Adult male rats that have undergone spared nerve injury (SNI) surgery.
Drug Preparation:
-
Dissolve this compound in Dimethyl sulfoxide (B87167) (DMSO) to the desired concentrations (e.g., for doses of 10, 20, and 40 mg/kg).
Administration:
-
Administer this compound solution intraperitoneally (i.p.) in a volume of 0.5-1 mL.
-
Injections are typically given 14 days after SNI surgery.
-
The control group receives an equivalent volume of DMSO.
Behavioral Testing:
-
Mechanical Allodynia:
-
Use von Frey filaments to assess the paw withdrawal threshold.
-
Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.
-
Conduct testing before and at various time points after drug administration.
-
-
Cold Allodynia:
-
Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.
-
Measure the duration of the paw withdrawal response.
-
Conduct testing before and after drug administration.
-
Signaling Pathways and Experimental Workflows
This compound is an ampakine, which acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][7] This modulation enhances glutamatergic neurotransmission. In the context of chronic ethanol-induced neurodegeneration, this compound has been shown to significantly diminish the inhibition of the ERK1/2-BDNF-TrkB pathway in the hippocampus.[6]
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.
Diagram: Experimental Workflow for a Rodent Behavioral Study
Caption: A typical experimental workflow for a rodent behavioral study involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPAkine this compound alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CX-516 - Wikipedia [en.wikipedia.org]
Application Notes and Protocol: Dissolving CX516 in DMSO for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the solubilization and preparation of CX516, a positive allosteric modulator of the AMPA receptor, for use in in vitro experimental settings.[1] this compound, also known as Ampalex, is utilized in research for conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[1][2][3] Adherence to this protocol ensures proper dissolution, stability, and accurate concentration of this compound in dimethyl sulfoxide (B87167) (DMSO), facilitating reproducible and reliable experimental outcomes.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This data is essential for accurate stock solution calculations and ensuring solubility.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| CAS Number | 154235-83-3 |
| Appearance | White to light yellow solid |
Table 2: Solubility and Storage of this compound
| Parameter | Details |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Solubility | 175 mg/mL (725.27 mM)[2][3] |
| Recommended Stock Conc. | 1 mM, 5 mM, 10 mM |
| Storage of Powder | -20°C (3 years), 4°C (2 years) |
| Storage of DMSO Stock | -80°C (2 years), -20°C (1 year) |
Source:[2][3][4] Note: The use of fresh, anhydrous (hygroscopic) DMSO is critical as absorbed moisture can significantly impact solubility.[3][4] Ultrasonic treatment may be required to achieve maximum solubility.[2][3]
Experimental Protocols
This section details the step-by-step methodology for preparing a stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell-based assays.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, recommended for high concentrations)
-
Appropriate cell culture medium or experimental buffer
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Preparation: In a sterile environment, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh 2.41 mg of this compound powder and place it into a sterile microcentrifuge tube. Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol )). To make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, the required mass is 0.001 L × 0.01 mol/L × 241.29 g/mol = 0.00241 g or 2.41 mg.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aiding Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2][3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2][3][4]
Protocol 2: Preparation of Working Solutions
-
Thawing: Retrieve a single-use aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution into the desired cell culture medium or experimental buffer to achieve the final working concentration.
-
Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%, with many studies recommending ≤ 0.1%.[5][6] The effects of DMSO can be cell-type dependent.[6][7]
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the experimental setup.
Table 3: Example Dilutions for a 10 mM Stock Solution
| Desired Final Concentration | Dilution Factor | Example Dilution | Final DMSO Concentration |
| 100 µM | 1:100 | 10 µL of stock in 990 µL of medium | 1.0% |
| 10 µM | 1:1000 | 1 µL of stock in 999 µL of medium | 0.1% |
| 1 µM | 1:10000 | 1 µL of stock in 9,999 µL of medium | 0.01% |
Note: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-induced effects.[7]
Visualized Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the standard workflow for preparing this compound solutions for in vitro use.
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action at the AMPA Receptor
This compound is a positive allosteric modulator that enhances glutamatergic neurotransmission. It binds to the AMPA receptor at a site distinct from the glutamate (B1630785) binding site, potentiating the receptor's response to glutamate.
Caption: this compound enhances AMPA receptor ion channel gating.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjeo-journal.org [cjeo-journal.org]
Preparing Stable Solutions of CX516 for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound enhances glutamate-mediated excitatory neurotransmission.[1][2] Specifically, it prolongs the time the receptor's ion channel remains open, thereby increasing the influx of sodium and calcium ions in response to glutamate (B1630785) binding.[2] This modulation of AMPA receptor activity has made this compound a valuable tool in neuroscience research, particularly in studies related to learning, memory, and various neurological disorders.[1][3]
This application note provides a detailed protocol for the preparation of stable solutions of this compound for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the reproducibility and validity of experimental results.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical characteristics. This data is essential for selecting the appropriate solvent and ensuring the stability of the prepared solutions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃O | [1] |
| Molecular Weight | 241.29 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Solubility in DMSO | ≥ 48 mg/mL (198.93 mM) | [6] |
| Solubility in Ethanol | ~16 mg/mL (66.31 mM) | [6] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution in an organic solvent, which can be stored for an extended period and diluted to working concentrations as needed.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.13 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for short intervals until the powder is completely dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Properly stored stock solutions in DMSO are stable for at least one year.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into your cell culture medium to achieve the desired final concentration for treating your cells.
-
Determine Final Concentration: The optimal concentration of this compound will vary depending on the cell type and experimental design. A typical starting range for neuronal cell cultures is 10-100 µM.[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is best to perform a serial dilution. For example, to prepare a 100 µM working solution in 10 mL of cell culture medium:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Add the desired volume of this intermediate solution to your final volume of cell culture medium.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, you can perform a direct dilution. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 10 mL of cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can damage media components.
-
Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your this compound-treated samples. The final concentration of DMSO in the cell culture medium should ideally be less than 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Visualization of Methodologies
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action at the AMPA Receptor
Caption: this compound enhances AMPA receptor function.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 8. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using CX516
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design using CX516, an AMPAkine compound that positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document includes detailed protocols for preclinical studies in rodent models, a summary of quantitative data, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a nootropic compound that belongs to the ampakine class of drugs. It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] By binding to a site on the AMPA receptor, this compound enhances the influx of sodium ions in response to glutamate, thereby potentiating synaptic responses.[2][3] This mechanism is believed to underlie its potential to improve cognitive function, making it a subject of investigation for various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and ADHD.[1][2][4]
Mechanism of Action
This compound enhances glutamatergic neurotransmission by modulating AMPA receptor function.[2] Specifically, it slows the deactivation of the receptor channel, leading to a prolonged excitatory postsynaptic potential (EPSP).[2] This enhancement of synaptic plasticity, particularly long-term potentiation (LTP), is thought to be the cellular basis for its cognitive-enhancing effects.[5] Preclinical studies have shown that this compound can reverse cognitive deficits in animal models of schizophrenia and alleviate depressive-like behaviors.[3][6] Furthermore, this compound has been found to modulate the ERK1/2-BDNF-TrkB signaling pathway, which is critically involved in neuroprotection and synaptic plasticity.[7]
Data Presentation: Quantitative In Vivo Data for this compound
The following tables summarize key quantitative data from in vivo studies using this compound in rodent models.
Table 1: Effective Dosages of this compound in Rodent Models
| Animal Model | Condition | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference(s) |
| Rats | Normal (Cognitive Enhancement) | 10 - 40 | Intraperitoneal (i.p.) | Improved performance in delayed-nonmatch-to-sample task | [5] |
| Rats | Phencyclidine (PCP)-induced cognitive deficits | 5 - 40 | Subcutaneous (s.c.) | Attenuation of extradimensional shift deficits | [6] |
| Mice | Chronic ethanol-induced depressive-like behavior | 5 | Intraperitoneal (i.p.) | Alleviation of depressive-like behaviors | [3][7] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Notes | Reference(s) |
| Half-life (blood) | ~15-20 min | Rats | A major metabolite has about one-third the potency and a similar half-life. | [5] |
| Time to significant brain levels | ~40 min post-injection | Rats | Levels sufficient to increase monosynaptic potential efficacy. | [5] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving this compound.
Protocol 1: Evaluation of Cognitive Enhancement in Rats using the Delayed-Nonmatch-to-Sample (DNMS) Task
Objective: To assess the effect of this compound on short-term spatial memory.
Materials:
-
Male Rats (e.g., Sprague-Dawley or Lister Hooded)
-
This compound (Cortex Pharmaceuticals or other supplier)
-
Vehicle (e.g., 25% w/v 2-hydroxypropyl-β-cyclodextrin in sterile saline)
-
DNMS behavioral testing chambers
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Handling and Habituation:
-
Acclimate rats to the housing facility for at least one week before the experiment.
-
Handle rats daily to minimize stress.
-
Habituate rats to the DNMS testing chambers.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound at a concentration of 35 mg/mL in the cyclodextrin (B1172386) vehicle.
-
Sonicate the solution to ensure complete dissolution.
-
Prepare the vehicle solution (25% w/v 2-hydroxypropyl-β-cyclodextrin in sterile saline) for the control group.
-
-
Administration:
-
Administer this compound or vehicle via i.p. injection at a volume of 1 mL/kg body weight approximately 5 minutes before the start of the behavioral session.[5]
-
For a 35 mg/kg dose, use the 35 mg/mL stock solution. Adjust concentration for other doses.
-
-
Behavioral Testing (DNMS Task):
-
Train rats on the spatial DNMS task until they reach a stable baseline performance (e.g., >85% correct on short-delay trials).[5]
-
The task involves a sample phase where the rat is presented with a lever to press, followed by a delay period, and then a choice phase with two levers, where the rat must press the lever that was not presented in the sample phase to receive a reward.
-
Vary the delay intervals (e.g., 1 to 40 seconds) to assess short-term memory.
-
-
Experimental Design:
-
A within-subjects design can be used where rats receive both this compound and vehicle on alternating days.[5]
-
Alternatively, a between-subjects design with separate this compound-treated and vehicle-treated groups can be employed.
-
A typical study duration could involve a pre-drug baseline period, a drug administration period (e.g., 17 days of alternating drug and vehicle), and a post-drug washout period.[5]
-
-
Data Analysis:
-
Record the percentage of correct responses for each delay interval.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare performance between this compound and vehicle conditions.
-
Protocol 2: Assessment of this compound in a Rat Model of Schizophrenia-like Cognitive Deficits
Objective: To determine if this compound can reverse cognitive deficits induced by phencyclidine (PCP).
Materials:
-
Male Rats (e.g., Wistar)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for this compound (e.g., saline)
-
Vehicle for PCP (e.g., saline)
-
Attentional set-shifting task apparatus
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Procedure:
-
Induction of Cognitive Deficits:
-
Administer PCP to adult rats (e.g., 5 mg/kg, i.p., twice daily for 7 days) followed by a 7-day washout period.[6]
-
-
Drug Preparation:
-
Prepare this compound solutions in saline for subcutaneous injection at desired concentrations (e.g., 5, 10, 20, 40 mg/kg).
-
-
Administration:
-
Acutely administer a single dose of this compound or vehicle (s.c.) before the behavioral testing session.
-
-
Behavioral Testing (Attentional Set-Shifting Task):
-
This task assesses executive function and cognitive flexibility.
-
Rats are required to dig for a food reward in a pot, discriminating between pots based on different cues (e.g., odor, texture).
-
The task involves several phases, including simple discrimination, compound discrimination, intradimensional shift, and extradimensional (ED) shift. The ED shift is particularly sensitive to prefrontal cortex dysfunction.
-
-
Data Analysis:
-
Measure the number of trials to criterion for each phase of the task.
-
Compare the performance of PCP-treated rats that received this compound with those that received vehicle, focusing on the ED shift phase. Use statistical tests like ANOVA to determine significance.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway modulated by this compound.
Caption: Signaling pathway of this compound's action on the AMPA receptor.
General Experimental Workflow for In Vivo this compound Studies
The diagram below outlines a typical experimental workflow for investigating the effects of this compound in vivo.
Caption: A generalized workflow for in vivo experiments with this compound.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMPAkine this compound alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CX516 Efficacy in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516 is a nootropic compound belonging to the ampakine class of drugs, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound slows the receptor's deactivation and desensitization, thereby enhancing the excitatory postsynaptic current (EPSC) mediated by glutamate (B1630785).[2] This modulation leads to a potentiation of synaptic transmission and is thought to underlie the compound's cognitive-enhancing effects. The hippocampus, a brain region critical for learning and memory, is a primary target for studying the efficacy of compounds like this compound. This document provides detailed application notes and protocols for measuring the efficacy of this compound in acute hippocampal slices using electrophysiological techniques.
Mechanism of Action of this compound
This compound enhances glutamatergic neurotransmission by modulating AMPA receptor function. When glutamate binds to the AMPA receptor, it causes the ion channel to open, leading to an influx of sodium ions and depolarization of the postsynaptic neuron. This compound enhances this process by prolonging the time the channel remains open in the presence of glutamate. This results in a larger and more sustained excitatory postsynaptic potential (EPSP), which can facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Data Presentation
The following tables summarize the quantitative effects of this compound on various physiological parameters in hippocampal slices as reported in the literature.
Table 1: Effects of this compound on Neuronal Firing and Synaptic Transmission
| Parameter | This compound Concentration | Species/Preparation | Key Findings | Reference |
| Neuronal Firing Rate | 35 mg/kg (in vivo) | Rat Hippocampus (CA1 & CA3) | 100-350% increase in sample and delay period firing. | [3] |
| EPSC Amplitude | Not Specified | Rat Hippocampal Pyramidal Cells | 2-3 times larger increase compared to interneurons. | [4] |
| fEPSP Slope | Not Specified | Rat Hippocampal Slices | Potent enhancement of fEPSPs. | [4] |
Table 2: Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Parameter | This compound Concentration | Species/Preparation | Key Findings | Reference |
| mEPSC Frequency | Not Specified | Rat Hippocampal CA1 Neurons | Returned to near-normal levels in a disease model. | [1] |
| mEPSC Amplitude | Not Specified | Rat Hippocampal CA1 Neurons | Returned to near-normal levels in a disease model. | [1] |
| AMPA Receptor Single Channel Properties | Not Specified | Rat Hippocampal CA1 Neurons | Significant recovery of decreased open probability and mean open time in a disease model. | [1] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (ACSF with sucrose):
-
87 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
75 mM Sucrose
-
25 mM Glucose
-
7 mM MgCl2
-
0.5 mM CaCl2
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM MgSO4
-
2.5 mM CaCl2
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Isolate the hippocampus on a chilled platform.
-
Mount the hippocampus onto the vibratome stage and cut 300-400 µm thick transverse slices in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C and allow them to recover for at least 1 hour before recording. Continuously bubble the aCSF with carbogen gas.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and Long-Term Potentiation (LTP)
This protocol details the recording of fEPSPs in the CA1 region of the hippocampus and the induction of LTP to assess the effect of this compound.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber for submerged slices
-
aCSF
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (0.1 ms (B15284909) duration) every 20-30 seconds to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Apply this compound to the perfusion bath at the desired concentration (e.g., 10-100 µM) and record for another 20-30 minutes to observe its effect on baseline synaptic transmission.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Analyze the fEPSP slope to quantify changes in synaptic strength.
Protocol 3: Whole-Cell Patch-Clamp Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)
This protocol describes the recording of mEPSCs from CA1 pyramidal neurons to investigate the effect of this compound on spontaneous synaptic events.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber with microscope and micromanipulators
-
aCSF containing tetrodotoxin (B1210768) (TTX, 0.5-1 µM) and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM)
-
Patch pipettes (3-5 MΩ resistance) filled with internal solution (see recipe below)
-
Patch-clamp amplifier and data acquisition system
-
This compound stock solution
Internal Solution:
-
130 mM Cs-methanesulfonate
-
10 mM HEPES
-
10 mM BAPTA
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
5 mM QX-314
-
Adjust pH to 7.2-7.3 and osmolarity to 280-290 mOsm.
Procedure:
-
Transfer a recovered slice to the recording chamber and perfuse with aCSF containing TTX and picrotoxin.
-
Visually identify a CA1 pyramidal neuron using differential interference contrast (DIC) microscopy.
-
Approach the neuron with a patch pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record mEPSCs for a stable baseline period (5-10 minutes).
-
Apply this compound to the perfusion bath and continue recording to observe changes in mEPSC frequency, amplitude, and kinetics.
-
Analyze the recorded mEPSCs using appropriate software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CX516 Delivery to Central Nervous System Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on the delivery of CX516, a positive allosteric modulator of the AMPA receptor, to central nervous system (CNS) targets. The information is compiled from preclinical and clinical studies to guide researchers in designing experiments and formulating hypotheses for CNS-related research.
Introduction to this compound
This compound, also known as Ampalex, is a nootropic compound that enhances glutamatergic neurotransmission by modulating AMPA receptors.[1] It has been investigated for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD.[2][3][4] The primary mechanism of action of this compound involves slowing the deactivation of the AMPA receptor channel, leading to a prolonged excitatory postsynaptic potential.[1]
Delivery Methods for CNS Targets
The delivery of this compound to the CNS has been explored through various routes in both preclinical animal models and human clinical trials. The choice of delivery method significantly impacts the pharmacokinetic profile and bioavailability of the drug in the brain.
Oral Administration
Oral administration has been the primary route for this compound in human clinical trials.
Protocol for Oral Administration in Clinical Trials (Human):
-
Dosage: In a clinical trial for Alzheimer's disease, patients were administered 900 mg of this compound three times daily (TID). In a study on schizophrenia, doses were incrementally increased from 300 mg TID to 900 mg TID over four weeks.[5]
-
Formulation: this compound was administered in capsule form.
-
Pharmacokinetics: Human trials have been conducted, but detailed pharmacokinetic data, including cerebrospinal fluid (CSF) concentrations, are not extensively reported in the available literature. Human trials were reportedly disappointing due to low potency and a short half-life of approximately 45 minutes.[3]
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common method for administering this compound in rodent models to study its effects on the CNS.
Protocol for Intraperitoneal Injection (Rat):
-
Dosage: A typical dosage used in rat studies investigating memory enhancement is 35 mg/kg.[6] Other studies have used doses of 20 mg/kg and 40 mg/kg to study effects on neuropathic pain.[7]
-
Vehicle: this compound can be prepared as a 35 mg/mL stock solution in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).[6] The solution should be sonicated to ensure complete dissolution.[6]
-
Administration: The prepared solution is administered via intraperitoneal injection at a volume of 1 mL/kg body weight.[6]
-
Pharmacokinetics: After IP injection in rats, this compound is rapidly metabolized, with a half-life in the blood of approximately 15-20 minutes.[6] Studies suggest that this compound readily crosses the blood-brain barrier, with blood levels closely matching brain levels.[6] However, specific concentration data in brain tissue or CSF is not consistently reported.
Subcutaneous (SC) Injection
Subcutaneous injection has also been utilized in animal models of schizophrenia.
Protocol for Subcutaneous Injection (Rat):
-
Dosage: Doses of 5, 10, 20, and 40 mg/kg have been used in rat models of schizophrenia.[8]
-
Vehicle: The vehicle for subcutaneous administration is not always specified in the literature, but solutions can be prepared using DMSO, PEG300, Tween-80, and saline.[8]
-
Administration: The drug solution is injected subcutaneously.
-
Efficacy: In a rat model of schizophrenia, subcutaneous injections of 10 and 20 mg/kg of this compound were shown to be effective in improving cognitive deficits.[8]
Quantitative Data Summary
The following tables summarize the available quantitative data for different this compound delivery methods.
Table 1: Oral Administration in Human Clinical Trials
| Indication | Dosage | Formulation | CNS Concentration (CSF) | Reference |
| Alzheimer's Disease | 900 mg TID | Capsule | Not Reported | |
| Schizophrenia | 300 mg - 900 mg TID | Capsule | Not Reported | [5] |
Table 2: Intraperitoneal Injection in Rat Studies
| Study Focus | Dosage | Vehicle | Brain Concentration | Blood Half-life | Reference |
| Memory Enhancement | 35 mg/kg | 25% Hydroxypropyl-β-cyclodextrin | Reported to be similar to blood levels | ~15-20 minutes | [6] |
| Neuropathic Pain | 20 mg/kg, 40 mg/kg | DMSO | Not Reported | Not Reported | [7] |
Table 3: Subcutaneous Injection in Rat Studies
| Study Focus | Dosage | Vehicle | CNS Concentration | Efficacy | Reference |
| Schizophrenia Model | 5, 10, 20, 40 mg/kg | DMSO, PEG300, Tween-80, Saline | Not Reported | 10 and 20 mg/kg doses showed improvement | [8] |
Advanced Delivery Systems (Future Directions)
While conventional delivery methods have been utilized for this compound, its low potency and short half-life present challenges for achieving sustained therapeutic concentrations in the CNS.[3] Advanced delivery systems such as nanoparticles, liposomes, and prodrugs hold the potential to overcome these limitations. However, to date, there is a lack of published research or patents specifically describing the formulation of this compound using these advanced technologies. Future research in this area could significantly enhance the therapeutic potential of this compound for CNS disorders.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preliminary experience with an ampakine (this compound) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Best practices for handling and storing CX516 powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of CX516 powder, a notable ampakine compound that functions as a positive allosteric modulator of the AMPA receptor.[1][2][3] this compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and mild cognitive impairment.[1][4][5]
Chemical and Physical Properties
This compound, also known as (R,S)-1-(6-Quinoxalinylcarbonyl)piperidine, is a white to light yellow solid.[1] Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.29 g/mol [2] |
| CAS Number | 154235-83-3[4] |
| Appearance | White to light yellow solid[1] |
Storage and Stability
Proper storage of this compound powder is crucial to maintain its integrity and stability for research applications.
Powder Storage:
For long-term storage, this compound powder should be kept in a tightly sealed container in a cool, dry, and dark place.
| Storage Condition | Duration |
| -20°C | 3 years[1][6] |
| 4°C | 2 years[1] |
Solution Storage:
Solutions of this compound are less stable than the lyophilized powder. It is recommended to prepare fresh solutions for each experiment.[7] If storage is necessary, aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| -80°C in solvent | 2 years[1] |
| -20°C in solvent | 1 year[1] |
Safety Precautions
While a specific safety data sheet for this compound was not found, general laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.
Experimental Protocols
Preparation of Stock Solutions
This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements.
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | ≥ 175 mg/mL[1] | Use of fresh, non-hygroscopic DMSO and sonication is recommended to aid dissolution.[1][6] |
| Water | 6.67 mg/mL[1] | Requires sonication and warming to 60°C.[1] |
| Ethanol | 16 mg/mL[6] |
Protocol for a 10 mM DMSO Stock Solution:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass of this compound is 2.41 mg (Mass = 10 mmol/L * 1 L/1000 mL * 241.29 g/mol * 1000 mg/g * 1 mL).
-
Dissolution: Add 2.41 mg of this compound powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
Preparation of Working Solutions for In Vitro Studies
For cell-based assays, the DMSO concentration in the final culture medium should typically be kept below 0.1% to avoid cytotoxicity.
Protocol for a 100 µM Working Solution:
-
Thaw: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution 1:100 in the desired cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of culture medium.
-
Mixing: Gently mix the solution by pipetting.
-
Application: Apply the working solution to the cells immediately.
Preparation of Formulations for In Vivo Studies
Several formulations have been described for the administration of this compound in animal models.
Protocol 1: Cyclodextrin-based Formulation (for Intraperitoneal Injection) [7]
This protocol enhances the aqueous solubility of this compound.
-
Prepare the vehicle: Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline (0.9%).[7] For example, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in 5.0 mL of sterile saline and dilute to a total volume of 10.0 mL with sterile deionized water.[7]
-
Prepare the this compound solution: Add this compound powder to the cyclodextrin (B1172386) vehicle to achieve the desired final concentration (e.g., 35 mg/mL).[7]
-
Dissolution: Sonicate the solution at high power for approximately 15 seconds to ensure complete dissolution.[7]
-
Administration: The solution can be administered via intraperitoneal injection.[7] It is recommended to prepare this solution fresh daily.[7]
Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation [1]
-
Prepare a DMSO stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).[1]
-
Mixing: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
-
-
Final Concentration: This will yield a clear solution with a this compound concentration of at least 2.75 mg/mL.[1]
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][5][8] It binds to a site on the AMPA receptor complex, enhancing the receptor's response to the binding of the neurotransmitter glutamate.[5][9] This modulation leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs).[8] The primary mechanism involves slowing the deactivation of the receptor channel, which results in a prolonged open time and enhanced synaptic transmission.[5]
Caption: Mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.
Experimental Workflow
The following diagram illustrates a general workflow for an experiment involving this compound, from preparation to data analysis.
Caption: General experimental workflow for studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. CX-516 [chemeurope.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-(Quinoxalin-6-ylcarbonyl)piperidine | C14H15N3O | CID 148184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CX516 in Combination with Neuropharmacological Agents
Introduction
CX516 is a pioneering compound in the ampakine class of drugs, known for its role as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to the AMPA receptor, this compound enhances glutamatergic neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.[3][4] Its mechanism involves slowing the deactivation of the AMPA receptor channel, leading to a prolonged excitatory postsynaptic potential.[4] While early human trials of this compound as a monotherapy showed limited success, due in part to low potency and a short half-life, its potential as an adjunctive therapy has been a subject of considerable research.[2] These application notes provide a summary of key findings and detailed protocols for combining this compound with other neuropharmacological agents, particularly in the context of schizophrenia and preclinical cognitive enhancement models.
Section 1: Co-administration with Antipsychotics for Schizophrenia
The cognitive deficits and negative symptoms of schizophrenia are significant contributors to the disease's morbidity and are often poorly addressed by conventional antipsychotic medications. The glutamatergic system, particularly AMPA receptor function, is implicated in the pathophysiology of schizophrenia, providing a strong rationale for exploring this compound as an adjunctive therapy.
Quantitative Data Summary
Clinical studies have investigated the efficacy of adding this compound to stable antipsychotic regimens. The data from these trials are summarized below.
| Study | Combination Agents | Patient Population (n) | This compound Dosage | Duration | Key Outcomes | Reference |
| Goff et al., 2001 | This compound + Clozapine (B1669256) | 19 (13 fixed-dose) | Dose-finding/Fixed | 4 weeks | Well-tolerated; associated with moderate to large between-group effect sizes for improved attention and memory. | [5][6] |
| Clinical Trial NCT00235352 | This compound + Clozapine, Olanzapine, or Risperidone | 105 | 900 mg t.i.d. | 4 weeks | Primary endpoint (composite cognitive score) was not met. Placebo group showed more improvement on PANSS total score. | [7][8] |
| Case Series (Monotherapy) | This compound | 4 | 300-900 mg t.i.d. | 2-4 weeks | No clear improvement in psychosis or cognition was observed. | [9] |
Experimental Protocols
Protocol 1: Clinical Trial of this compound as an Add-on Therapy in Schizophrenia
This protocol is based on the design of clinical trial NCT00235352.[7]
-
Patient Selection:
-
Recruit patients with a confirmed diagnosis of schizophrenia.
-
Patients must be on a stable dose of an atypical antipsychotic (e.g., clozapine, olanzapine, or risperidone) for a minimum of 4 weeks prior to enrollment.
-
Exclude patients with substance use disorders, neurological conditions, or unstable medical illnesses.
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled design.
-
Randomly assign patients to receive either this compound or a matching placebo, in addition to their ongoing antipsychotic medication.
-
-
Dosing and Administration:
-
Administer this compound orally at a dose of 900 mg three times daily (t.i.d.).
-
The treatment duration is 4 weeks.
-
-
Assessments:
-
Cognitive Function (Primary Outcome): Assess at baseline, week 4, and at a 4-week follow-up (week 8). Utilize a standardized cognitive battery, including tests for verbal memory (e.g., California Verbal Learning Test - CVLT) and attention (e.g., Continuous Performance Test - CPT).[7]
-
Negative Symptoms: Measure using the Scale for the Assessment of Negative Symptoms (SANS) at baseline and week 4.[7]
-
Tolerability and Safety: Monitor for adverse effects using scales such as the Simpson-Angus Scale (SAS) for extrapyramidal symptoms and the Systematic Assessment for Treatment Emergent Events (SAFTEE).[7]
-
-
Data Analysis:
-
The primary endpoint is the change from baseline in a composite cognitive score at week 4 for the intent-to-treat sample.
-
Secondary analyses should compare changes in symptom rating scores (e.g., SANS, PANSS) between the this compound and placebo groups.
-
Section 2: Preclinical Investigations of Synergistic Effects
Animal models provide a valuable platform for dissecting the interactions between this compound and other agents, particularly for cognitive enhancement and antipsychotic-like effects.
Quantitative Data Summary
Preclinical studies have demonstrated synergistic interactions and cognitive enhancement.
| Study | Combination Agents | Animal Model | This compound Dosage | Key Outcomes | Reference |
| Hampson et al., 1998 | This compound (with vehicle control) | Rats (DNMS Task) | 35 mg/kg | Improved performance in a short-term memory task, with effects persisting on non-drug days. | [10][11] |
| van der Goot et al. | This compound + Typical & Atypical Antipsychotics | Rats (Methamphetamine-induced hyperactivity) | Not specified | Additive and often synergistic enhancement of the effects of antipsychotics in reducing hyperactivity. Did not worsen neuroleptic-induced catalepsy. | [12] |
Experimental Protocols
Protocol 2: In Vivo Assessment of Cognitive Enhancement in Rats
This protocol is adapted from Hampson et al. (1998) for the Delayed-Nonmatch-to-Sample (DNMS) task.[10][11]
-
Animal Subjects:
-
Use adult male rats, housed individually and maintained on a regular light-dark cycle.
-
Train all animals to a stable performance baseline on the spatial DNMS task.
-
-
Drug Preparation and Administration:
-
Experimental Design:
-
Divide animals into a control group (vehicle only) and a treatment group.
-
The treatment group receives a 17-day regimen of alternating this compound and vehicle injections. This is followed by a 7-day washout period with only vehicle injections to assess persistent effects.[10][11]
-
The control group receives vehicle injections for the entire duration.[10][11]
-
-
Behavioral Testing (DNMS Task):
-
Conduct daily sessions in a Plexiglas behavioral testing chamber.
-
The task requires the rat to remember the location of a sample lever press and, after a variable delay (1-40 seconds), select the "non-matching" lever to receive a reward.
-
Record the percentage of correct responses at different delay intervals.
-
-
Data Analysis:
-
Analyze the mean number of correct responses across all delay intervals.
-
Compare performance on drug days versus vehicle days within the treatment group.
-
Compare the performance of the this compound-treated group against the vehicle-only control group.
-
Evaluate performance during the washout period to test for "carryover" effects.[10][11]
-
Visualizations: Signaling Pathways and Workflows
This compound Mechanism of Action
The diagram below illustrates the modulatory effect of this compound on the AMPA receptor at a glutamatergic synapse.
Caption: this compound positively modulates the AMPA receptor to prolong channel opening and enhance synaptic signaling.
Clinical Trial Workflow
This diagram outlines the logical flow of a randomized controlled trial for an adjunctive therapy.
Caption: Workflow for a double-blind, placebo-controlled clinical trial of adjunctive this compound therapy.
Preclinical Behavioral Experiment Workflow
This diagram shows the workflow for an in vivo study assessing the cognitive effects of this compound.
Caption: Experimental workflow for assessing cognitive enhancement by this compound in a rat behavioral model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia. (2001) | Donald C. Goff | 211 Citations [scispace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Preliminary experience with an ampakine (this compound) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Synergistic interactions between ampakines and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recordings with CX516
For Researchers, Scientists, and Drug Development Professionals
Introduction
CX516, also known as Ampalex, is a nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to a site on the AMPA receptor, this compound enhances glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[2] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on synaptic transmission and plasticity.
Mechanism of Action
This compound potentiates AMPA receptor function by slowing the receptor's deactivation and desensitization processes. This leads to a prolonged open time of the ion channel in response to glutamate (B1630785) binding, resulting in an increased influx of positive ions and a larger excitatory postsynaptic potential (EPSP).[2] This modulation of AMPA receptors makes this compound a valuable tool for studying synaptic function and a potential therapeutic agent for neurological and psychiatric disorders characterized by glutamatergic deficits.
Data Presentation
Table 1: In Vitro Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Observed Effect | Reference |
| mEPSC Frequency | Organotypic hippocampal slices (chloroquine-treated) | Not Specified | Near-normal recovery | [3] |
| mEPSC Amplitude | Organotypic hippocampal slices (chloroquine-treated) | Not Specified | Near-normal recovery | [3] |
| AMPAR Single Channel Open Probability | Organotypic hippocampal slices (chloroquine-treated) | Not Specified | Significant recovery | [3] |
| AMPAR Single Channel Mean Open Time | Organotypic hippocampal slices (chloroquine-treated) | Not Specified | Significant recovery | [3] |
| Glutamate-evoked Currents | Acutely isolated prefrontal cortex pyramidal neurons | EC50 = 2.8 ± 0.9 µM | 4.8 ± 1.4-fold increase | [4] |
| EPSC Amplitude | Hippocampal CA1 pyramidal cells | Not Specified | 2-3 times larger increase than in interneurons | [5] |
Table 2: In Vivo Electrophysiological Effects of this compound in Rats
| Brain Region | Task | This compound Dose | Firing Rate Change (Delay >10s) | Reference |
| Hippocampus | Delayed-Nonmatch-to-Sample (DNMS) | 35 mg/kg | Pre-CX516: 1.22-1.95 Hz; Post-CX516: 2.45-6.41 Hz | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices
This protocol details the methodology for recording miniature excitatory postsynaptic currents (mEPSCs) from CA1 pyramidal neurons in acute hippocampal slices and assessing the effect of this compound.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
25 mM D-glucose
-
2 mM CaCl₂
-
1 mM MgCl₂
-
Continuously bubble with 95% O₂ / 5% CO₂.
-
-
Intracellular Solution (for mEPSC recording):
-
130 mM Cs-gluconate
-
10 mM HEPES
-
10 mM EGTA
-
5 mM NaCl
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
pH adjusted to 7.3 with CsOH
-
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should be less than 0.1%.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., a young adult rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
3. Recording Procedure:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
Clamp the neuron at -70 mV to record mEPSCs. Include tetrodotoxin (B1210768) (TTX, 1 µM) and a GABA-A receptor antagonist (e.g., picrotoxin, 50 µM) in the aCSF to isolate AMPA receptor-mediated mEPSCs.
-
Record a stable baseline of mEPSC activity for 5-10 minutes.
-
Apply this compound at the desired final concentration (e.g., 10-100 µM) to the perfusion bath.
-
Record mEPSCs for at least 10-15 minutes in the presence of this compound.
-
Wash out the drug by perfusing with normal aCSF for 15-20 minutes.
4. Data Analysis:
-
Analyze mEPSC frequency, amplitude, rise time, and decay time using appropriate software.
-
Compare the data from the baseline, this compound application, and washout periods.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and Long-Term Potentiation (LTP) Induction
This protocol describes the recording of fEPSPs in the CA1 region of the hippocampus and the induction of LTP, to assess the impact of this compound on synaptic plasticity.
1. Solutions and Reagents:
-
aCSF: Same as in Protocol 1.
-
Recording Electrode Solution: 2 M NaCl.
-
This compound Stock Solution: As in Protocol 1.
2. Brain Slice Preparation:
-
Follow the same procedure as in Protocol 1.
3. Recording and LTP Induction:
-
Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode filled with 2 M NaCl in the stratum radiatum of the CA1 region.
-
Deliver single pulses to evoke fEPSPs and determine the stimulus intensity that elicits a response that is 30-40% of the maximal fEPSP amplitude.
-
Record a stable baseline of fEPSPs at 0.05 Hz for at least 20 minutes.
-
Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at 0.05 Hz for at least 60 minutes after HFS.
4. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the pre-HFS baseline.
-
Compare the magnitude of LTP between control and this compound-treated slices.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CX516 Technical Support Center: Troubleshooting Low Potency in Experimental Setups
Welcome to the technical support center for CX516. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the compound's low potency and help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nootropic compound belonging to the ampakine class. It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its mechanism of action involves enhancing synaptic responses by increasing the amplitude and duration of excitatory postsynaptic currents (EPSCs).[2] This is achieved by slowing the deactivation of the AMPA receptor channel, leading to a longer open time when glutamate (B1630785) is bound.[3] this compound is classified as a "low-impact" ampakine because it has only a modest effect on AMPA receptor desensitization.[2]
Q2: Why is this compound considered a low-potency compound?
This compound was the first ampakine developed by Cortex Pharmaceuticals. While it demonstrated promising results in in vitro and animal studies, it showed disappointing outcomes in human clinical trials for conditions such as Alzheimer's disease, ADHD, and Fragile X syndrome.[1][4] This was largely attributed to its low potency and short half-life, which is approximately 45 minutes.[1][5]
Q3: What are the known off-target effects or toxicity concerns with this compound?
In a clinical trial for Fragile X syndrome, this compound was generally well-tolerated with minimal side effects.[4] However, an allergic rash was observed in 12.5% of the participants receiving the drug.[4] In a study on schizophrenia, transient adverse events included leukopenia and elevated liver enzymes in a small number of patients.[6] At excessive doses in animal studies (50-70 mg/kg), sedation has been observed, which can confound behavioral experiments.[1]
Q4: How should I dissolve and prepare this compound for my experiments?
The solubility of this compound can be a challenge. Here are some recommended protocols:
-
For in vitro experiments: A stock solution can be made by dissolving this compound in DMSO.[7] For aqueous solutions, it can be dissolved in PBS (pH 7.2) at approximately 5 mg/ml.[7] It is recommended to not store aqueous solutions for more than one day.[7]
-
For in vivo experiments:
-
Cyclodextrin (B1172386) Vehicle: Prepare a 35 mg/ml stock solution of this compound in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin. Sonication is recommended to ensure complete dissolution. This solution can be administered via intraperitoneal (IP) injection.[8]
-
DMSO/PEG300/Tween-80/Saline Vehicle: A multi-component vehicle can be prepared by adding solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of at least 2.75 mg/mL.[9][10]
-
Q5: What is the typical dose range for this compound in animal studies?
For behavioral studies in rats, doses typically range from 10 to 50 mg/kg.[7] A dose of 35 mg/kg has been shown to be effective in enhancing short-term memory in rats, while doses below this (10-20 mg/kg) may produce more inconsistent results.[1] Doses higher than 50 mg/kg may lead to sedation.[1]
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound in my electrophysiology experiments (e.g., hippocampal slices).
-
Problem: Insufficient concentration at the receptor.
-
Solution: Ensure your final concentration in the bath is adequate. A concentration of 10-15 µM is considered the threshold for observing reliable changes in polysynaptic glutamatergic responses in vivo.[1] For in vitro slice work, you may need to titrate the concentration upwards.
-
-
Problem: Poor slice health.
-
Solution: Healthy slices are crucial for observing synaptic plasticity. Ensure your slicing and recovery procedures are optimized. Using a protective recovery method, such as with NMDG-based artificial cerebrospinal fluid (aCSF), can improve slice viability.[11]
-
-
Problem: Incorrect experimental parameters.
-
Solution: this compound primarily enhances the amplitude and duration of AMPA receptor-mediated currents.[2] Ensure your stimulation intensity is appropriate to elicit a clear baseline response. When recording miniature excitatory postsynaptic currents (mEPSCs), a sufficient number of events should be collected to detect changes in amplitude and frequency.
-
Issue 2: My behavioral data with this compound is highly variable or shows no significant effect.
-
Problem: Suboptimal dosing.
-
Solution: The dose-response relationship for this compound can be narrow. Doses between 30-50 mg/kg are often used in rats.[1] It is advisable to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain.
-
-
Problem: Short half-life of the compound.
-
Solution: this compound has a short half-life of about 15-20 minutes in rats.[12] Consider the timing of your drug administration relative to the behavioral testing window. For longer-lasting effects, more potent analogs with longer half-lives may be necessary.
-
-
Problem: Vehicle effects or improper dissolution.
Issue 3: I am considering alternatives to this compound due to its low potency. What are my options?
-
Solution: Several more potent ampakines have been developed. Consider exploring the following compounds, which have shown greater efficacy in preclinical models:
-
CX717: Substantially more potent than this compound.[13]
-
CX1739: Reported to be 40-100 times more potent than this compound.[2]
-
Farampator (CX691/ORG-24448): Exhibits higher potency than this compound.[14]
-
LY404187: A biarylpropylsulfonamide compound that is significantly more potent and efficacious than this compound.[15]
-
Data Presentation
Table 1: Comparative Potency of this compound and Other AMPA Receptor Modulators
| Compound | Class | EC50 | Emax (Fold Increase) | Experimental Model | Reference |
| This compound | Low-Impact Ampakine | 2.8 +/- 0.9 mM | 4.8 +/- 1.4 | Glutamate-evoked currents in isolated PFC pyramidal neurons | [15] |
| LY404187 | Biarylpropylsulfonamide | 1.3 +/- 0.3 µM | 45.3 +/- 8.0 | Glutamate-evoked currents in isolated PFC pyramidal neurons | [15] |
| CX717 | Low-Impact Ampakine | ~3.4 µM | N/A | Glutamate-induced peak current in hippocampal CA1 neurons | [2] |
| CX1739 | Low-Impact Ampakine | N/A (40-100x more potent than this compound) | N/A | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Rodent Behavioral Studies
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile saline (0.9%)
-
Sterile deionized water
-
Sonicator
-
Sterile syringes and needles
-
-
Vehicle Preparation (25% w/v Cyclodextrin):
-
Add 2.5 g of 2-hydroxypropyl-β-cyclodextrin to 5.0 ml of sterile saline.
-
Add sterile deionized water to a final volume of 10.0 ml.
-
Mix thoroughly until the cyclodextrin is fully dissolved.
-
-
This compound Solution Preparation (35 mg/ml):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of the 25% cyclodextrin vehicle to achieve a final concentration of 35 mg/ml.
-
Sonicate the solution at high power for approximately 15 seconds to ensure complete dissolution.
-
Prepare fresh on the day of administration.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (IP) injection at a volume of 1 ml/kg body weight to achieve a dose of 35 mg/kg.
-
Inject approximately 5 minutes before the start of the behavioral session.
-
Administer the vehicle solution to the control group using the same volume and timing.[1]
-
Protocol 2: Electrophysiological Recording in Hippocampal Slices
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold, oxygenated NMDG slicing solution.
-
Transfer slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
To record mEPSCs, add tetrodotoxin (B1210768) (TTX) to the aCSF to block action potentials.
-
Establish a stable baseline recording before bath application of this compound.
-
Apply this compound at the desired concentration (e.g., 10-100 µM) and record the changes in mEPSC amplitude and frequency or evoked synaptic currents.[3]
-
Visualizations
Caption: Mechanism of action of this compound on the AMPA receptor.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CX-516 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 12. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 13. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the short half-life of CX516 in behavioral assays
Welcome to the technical support center for the use of CX516 in behavioral assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the challenges associated with the short half-life of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nootropic compound belonging to the ampakine class. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to the AMPA receptor, this compound enhances glutamatergic neurotransmission, a process crucial for synaptic plasticity, learning, and memory. This enhancement is thought to underlie its potential cognitive-enhancing effects that have been investigated for conditions like Alzheimer's disease and ADHD.[1]
Q2: What is the primary challenge when using this compound in behavioral assays?
A2: The most significant challenge is its short pharmacokinetic half-life. In rats, the half-life of this compound in the blood is approximately 15-20 minutes.[2] This rapid clearance can make it difficult to maintain effective concentrations in the brain throughout the duration of a behavioral task, potentially leading to inconsistent or negative results.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is typically administered via intraperitoneal (IP) injection for rodent studies. A common vehicle for solubilizing this compound is a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin.[3] It is recommended to prepare fresh solutions daily and sonicate them to ensure complete dissolution.[2] Administration should occur at a specific time point before the behavioral task, typically around 5 minutes prior, to coincide with peak plasma and brain concentrations.[2]
Q4: What is the effective dose range for this compound in rodent behavioral studies?
A4: The effective dose of this compound can vary depending on the specific behavioral assay and animal model. However, studies have shown efficacy in the range of 10-40 mg/kg.[4] One study on short-term memory in rats found a dose of 35 mg/kg to be optimal, as higher doses sometimes led to the animals not completing the task, and lower doses produced more inconsistent results.[2]
Q5: Are there any unexpected long-term behavioral effects of this compound despite its short half-life?
A5: Interestingly, some studies have reported a "carryover" effect of this compound, where the cognitive-enhancing effects persist on subsequent days even without further drug administration.[5][6] This phenomenon is not fully understood but suggests that this compound may trigger lasting changes in synaptic function. Researchers should be aware of this potential for long-term effects when designing experiments with repeated dosing schedules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no behavioral effect observed. | Insufficient drug concentration at the time of testing due to the short half-life of this compound. | 1. Optimize Injection Timing: Administer this compound closer to the start of the behavioral task (e.g., 5 minutes prior).[2]2. Increase Dose: Consider a higher dose within the effective range (up to 40 mg/kg), but monitor for any adverse effects or task incompletion.[2]3. Within-Session Analysis: For longer tasks, analyze performance in the initial phase of the session separately, as drug levels will be highest then.[7] |
| High variability in behavioral results between subjects. | Differences in individual animal metabolism and clearance rates of this compound. The "carryover" effect may be present in some animals but not others.[6][7] | 1. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.2. Monitor for Carryover Effects: In repeated testing paradigms, include washout periods and assess baseline performance to determine if carryover effects are present.[5] |
| Difficulty dissolving this compound for injection. | This compound has limited solubility in aqueous solutions. | 1. Use a Solubilizing Agent: A 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin is an effective vehicle.[3]2. Sonication: After adding this compound to the vehicle, sonicate the solution to ensure it is fully dissolved.[2]3. Fresh Preparation: Prepare the dosing solution fresh each day to ensure stability and potency.[2] |
Quantitative Data
Table 1: Pharmacokinetic and Dosing Parameters of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (blood) | ~15-20 minutes | Rat | Intraperitoneal | [2] |
| Effective Dose Range | 10 - 40 mg/kg | Rat | Intraperitoneal/Subcutaneous | [4] |
| Optimal Dose (DNMS task) | 35 mg/kg | Rat | Intraperitoneal | [2] |
| Brain Penetration | Readily crosses the blood-brain barrier | Rat | N/A | [2] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This protocol is adapted for the use of this compound and its short half-life.
1. Habituation (Day 1):
-
Allow each mouse to explore an empty, open-field arena (e.g., 40cm x 40cm x 40cm) for 5-10 minutes. This reduces novelty-induced stress on the testing day.
2. Training/Sample Phase (Day 2):
-
Administer this compound (e.g., 35 mg/kg, IP) or vehicle 5 minutes before placing the mouse in the arena.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object.
3. Testing/Choice Phase (Day 2):
-
The timing of this phase is critical due to this compound's short half-life. It should be conducted shortly after the training phase (e.g., within 30-60 minutes) to ensure the drug is still active.
-
Return the mouse to its home cage during the inter-trial interval.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
4. Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
This protocol is designed to assess spatial learning and memory and is adapted for use with this compound.
1. Pre-training/Habituation (Day 1):
-
Allow each rat to swim in the pool of opaque water (e.g., 150 cm diameter) for 60 seconds without a platform to habituate them to the maze.
2. Acquisition Phase (Days 2-5):
-
Each day, conduct a series of trials (e.g., 4 trials per day).
-
Administer this compound (e.g., 35 mg/kg, IP) or vehicle 5 minutes before the first trial of each day.
-
For each trial, place the rat in the water at one of four starting positions, facing the wall of the pool.
-
A hidden platform is submerged in one quadrant of the pool.
-
Allow the rat to search for the platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds. If it does not find the platform, gently guide it to the platform and allow it to stay for the same duration.
-
Record the escape latency (time to find the platform) and path length for each trial.
3. Probe Trial (Day 6):
-
Administer this compound or vehicle 5 minutes before the probe trial.
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
4. Data Analysis:
-
Acquisition Phase: Analyze the learning curve by plotting the escape latency and path length across training days. A steeper decline indicates faster learning.
-
Probe Trial: Compare the time spent in the target quadrant between the this compound and vehicle groups. More time in the target quadrant suggests better spatial memory.
Visualizations
Caption: Signaling pathway of this compound at the glutamatergic synapse.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test with this compound.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity | Journal of Neuroscience [jneurosci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
CX516 solubility issues and how to resolve them
Welcome to the technical support center for CX516. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Ampalex, is a nootropic compound that belongs to the ampakine class of drugs.[1][2] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the neurotransmitter glutamate. This modulation results in a prolonged channel opening time and a slower decay of the excitatory postsynaptic potential, ultimately leading to an enhancement of synaptic plasticity.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits varying solubility in different solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common choice, with a high solubility of up to 175 mg/mL.[3] It is also soluble in water (up to 6.67 mg/mL with heating and sonication), ethanol (B145695) (approximately 10-16 mg/mL), and PBS (pH 7.2, approximately 5 mg/mL).[3][4][5][6] For in vivo preparations, co-solvent systems are often necessary to achieve the desired concentration and vehicle compatibility.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate solvent. For high concentration stock solutions (e.g., in DMSO), sonication may be required to ensure complete dissolution.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[7]
Q4: My this compound solution has precipitated. What should I do?
A4: Precipitation can occur due to several factors, including solvent choice, temperature changes, or exceeding the solubility limit. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[3][8] For solutions stored at low temperatures, allow the vial to thaw completely at room temperature before use. To prevent future precipitation, consider aliquoting the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the recommended storage conditions for this compound powder and solutions?
A5: this compound powder is stable for years when stored at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[8] Aqueous solutions are less stable and it is generally not recommended to store them for more than one day.[5] It is best practice to prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
-
Probable Cause: The low aqueous solubility of this compound is exceeded when the concentrated organic stock solution is diluted into an aqueous medium.
-
Solution:
-
Stepwise Dilution: Instead of adding the concentrated stock directly to a large volume of aqueous buffer, perform serial dilutions.
-
Use of Co-solvents: For your final working solution, consider incorporating co-solvents such as PEG300 or Tween 80 to improve solubility.
-
pH Adjustment: The pH of your aqueous buffer can influence the solubility of this compound. Experiment with slight pH adjustments to see if it improves solubility, but be mindful of the potential impact on your experimental system.
-
Issue 2: Inconsistent results in animal studies.
-
Probable Cause: Poor bioavailability due to precipitation of this compound in the dosing solution or at the injection site.
-
Solution:
-
Formulation Optimization: Utilize a vehicle designed for poorly soluble compounds. A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Cyclodextrins: Encapsulating this compound in a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility and bioavailability.
-
Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.[5]
-
Data Summary
The following tables summarize the solubility of this compound in various solvents and provide common formulations for in vitro and in vivo applications.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~175 mg/mL (725.27 mM) | Requires sonication. Use of fresh, anhydrous DMSO is recommended.[3][7] |
| Water | ~6.67 mg/mL (27.64 mM) | Requires sonication and warming to 60°C.[3] |
| Ethanol | ~10-16 mg/mL (41.4-66.3 mM) | [4][5][6] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
| DMF | ~50 mg/mL |
Table 2: Example Formulations for In Vivo Administration
| Formulation Components | Final Concentration of this compound | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Intraperitoneal (i.p.) | [3][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | Intraperitoneal (i.p.) | [3][8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | Oral (p.o.) | [3][8] |
| 25% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline/water | 35 mg/mL | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 2.413 mg of this compound powder.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the powder.
-
Sonication: Place the vial in a sonicator bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Dosing Solution (2.75 mg/mL)
This protocol is for a final volume of 1 mL.
-
Prepare a 27.5 mg/mL this compound stock in DMSO.
-
Vehicle Preparation: In a sterile tube, sequentially add the following, ensuring the solution is clear after each addition:
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Final Formulation: Add 100 µL of the 27.5 mg/mL this compound stock solution to the vehicle.
-
Mixing: Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Experimental Workflow for In Vivo Study
Caption: A generalized workflow for an in vivo behavioral study using this compound.
Troubleshooting Logic for Precipitation
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
CX516 Technical Support Center: Investigating Potential Off-Target Effects in Neuronal Cultures
Welcome to the technical support center for researchers utilizing CX516 in neuronal culture experiments. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you navigate potential experimental challenges and distinguish between on-target and potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to the AMPA receptor and slows its deactivation and desensitization, leading to an enhanced response to the neurotransmitter glutamate (B1630785).[3] This results in a longer open time for the receptor's ion channel and an increase in excitatory postsynaptic potentials (EPSPs).[2]
Q2: Are there well-documented off-target binding sites for this compound?
A2: To date, the scientific literature has not identified specific, high-affinity off-target binding sites for this compound. Most research indicates that its biological effects are mediated through its action on AMPA receptors. However, unexpected results in experiments may arise from various factors, including the compound's low potency, differential effects on various neuronal subtypes, or indirect downstream consequences of AMPA receptor modulation.[1][4]
Q3: Why do I observe different responses to this compound in mixed neuronal cultures versus cultures of a single neuronal type?
A3: this compound can have a differential impact on various types of neurons. For instance, studies have shown that in the hippocampus, this compound produces a more significant increase in the amplitude of excitatory postsynaptic currents (EPSCs) in pyramidal cells compared to interneurons.[4] This cell-type-specific modulation can lead to complex network effects in mixed cultures, which may be misinterpreted as off-target effects.
Q4: Can this compound induce neurotoxicity in my cultures?
A4: While ampakines as a class are considered to have a good safety profile at therapeutic concentrations, all compounds can induce toxicity at high concentrations.[3] If you observe signs of neurotoxicity, such as neurite blebbing, cell detachment, or a significant decrease in cell viability, it is crucial to perform a dose-response curve to determine the toxic concentration range for your specific neuronal culture system.
Q5: My results with this compound are not as potent as I expected based on the literature. What could be the reason?
A5: this compound is known to have relatively low potency and a short half-life, which were limiting factors in its clinical development.[1][5] Ensure that your experimental design accounts for this. It may be necessary to use higher concentrations or more frequent applications to observe a significant effect. Always include appropriate positive and negative controls to validate your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in neuronal cultures.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in electrophysiological recordings between cells. | Differential effects on neuronal subtypes: this compound's potentiation of AMPA receptors can be more pronounced in certain neuron types (e.g., pyramidal neurons) than others (e.g., interneurons).[4] | 1. Identify the cell types being recorded using morphological and electrophysiological criteria. 2. Consider using cultures of a single, identified neuronal population if possible. 3. Analyze data from different cell types separately. |
| Unexpected decrease in neuronal activity or excitotoxicity at higher concentrations. | Over-potentiation of glutamatergic signaling: Excessive AMPA receptor activation can lead to excitotoxicity due to calcium overload. | 1. Perform a detailed dose-response curve to identify the optimal, non-toxic concentration range. 2. Reduce the concentration of glutamate in the culture medium if applicable. 3. Ensure the culture's buffering capacity is adequate. |
| Changes in neuronal morphology or viability not consistent with AMPA receptor modulation. | Potential indirect or off-target effects: While not well-documented, high concentrations or prolonged exposure could lead to unforeseen consequences. | 1. Conduct thorough viability assays (e.g., Calcein AM/Ethidium Homodimer-1 staining). 2. Perform high-content imaging to quantify changes in neurite outgrowth and branching. 3. Follow the "Experimental Protocol for Investigating Potential Off-Target Effects" outlined below. |
| Lack of a significant effect at expected concentrations. | Low potency and short half-life of this compound: The compound may not be reaching effective concentrations at the receptor.[1][5] | 1. Verify the purity and integrity of your this compound stock. 2. Increase the concentration in a stepwise manner. 3. Consider the stability of the compound in your culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability and Morphology
This protocol is designed to quantify the effects of this compound on the health and structure of neuronal cultures.
-
Cell Plating: Plate primary neurons or iPSC-derived neurons at a suitable density in 96- or 384-well plates pre-coated with an appropriate substrate (e.g., poly-D-lysine).
-
Compound Treatment: After allowing the cultures to mature, treat the neurons with a range of this compound concentrations. Include a vehicle control and a positive control for toxicity (e.g., glutamate at a known excitotoxic concentration).
-
Staining: After the desired incubation period, stain the cells with a mixture of Calcein AM (to identify live cells and visualize morphology) and a nuclear stain like Hoechst 33342. An optional dead cell stain (e.g., Ethidium Homodimer-1) can also be included.
-
Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well to ensure robust data.
-
Analysis: Use image analysis software to quantify:
-
Number of viable cells (Calcein AM and Hoechst positive).
-
Total neurite outgrowth per neuron.
-
Number of branch points per neuron.
-
Percentage of dead cells (if a dead cell stain is used).
-
-
Data Interpretation: Plot dose-response curves for each morphological and viability parameter to determine if this compound induces changes and at what concentrations.
Protocol 2: General Workflow for Investigating Potential Off-Target Effects
This protocol provides a framework for researchers who suspect an off-target effect of this compound in their specific experimental context.
-
Confirm the On-Target Effect: First, establish a dose-response curve for a known on-target effect of this compound, such as the potentiation of AMPA-mediated currents using patch-clamp electrophysiology. This will define the concentration range for on-target activity.
-
Characterize the Unexpected Phenotype: Quantify the unexpected effect at various concentrations of this compound.
-
Use an AMPA Receptor Antagonist: Co-administer this compound with a competitive AMPA receptor antagonist (e.g., NBQX). If the unexpected phenotype is blocked by the antagonist, it is likely a downstream consequence of the on-target AMPA receptor modulation. If the phenotype persists, it may be an off-target effect.
-
Broad-Spectrum Screening (if necessary): If the effect is not blocked by an AMPA receptor antagonist and is highly reproducible, consider a broader screening approach. This could involve:
-
In silico profiling: Use computational models to predict potential off-target binding sites for this compound.
-
Commercial off-target screening panels: These services test the binding of a compound against a wide range of receptors, ion channels, and enzymes.
-
-
Validation: If a potential off-target is identified, validate this interaction using a specific assay for that target (e.g., a binding assay or a functional assay in a heterologous expression system).
Visualizations
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortex's Ampakine this compound Fizzles, But More Potent Ones In Pipeline + | Bioworld | BioWorld [bioworld.com]
Optimizing CX516 Concentration for Maximal AMPA Receptor Modulation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CX516, a positive allosteric modulator of AMPA receptors. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your studies and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modulate AMPA receptors?
A1: this compound is a member of the ampakine family of compounds and functions as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It is classified as a "low-impact" ampakine. Its primary mechanism of action is to enhance the function of glutamate, the primary excitatory neurotransmitter, by binding to an allosteric site on the AMPA receptor. This binding event preferentially accelerates the channel's opening, leading to an increase in the amplitude of excitatory postsynaptic currents (EPSCs). Unlike "high-impact" ampakines, this compound has a minimal effect on slowing receptor desensitization or deactivation.[1][2]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the experimental preparation (e.g., cell type, brain region). However, published data provides a general guideline. For instance, in acutely isolated pyramidal neurons from the prefrontal cortex, this compound has been shown to enhance glutamate-evoked currents with an EC50 of 2.8 ± 0.9 mM.[3] In other studies, a concentration of 6 mM has been used to achieve maximal potentiation of glutamate-induced currents.[4] For in vivo studies in rats, dosages typically range from 30 to 50 mg/kg.[5]
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
A3: this compound has limited solubility in aqueous solutions. To avoid precipitation, it is crucial to use an appropriate vehicle and preparation method. For in vitro experiments, a common approach is to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in your experimental buffer. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid off-target effects. For in vivo applications, a solution of 2-hydroxypropyl-β-cyclodextrin in saline is a commonly used vehicle.[1][6] Sonication can also aid in the dissolution of this compound.[1] Always prepare fresh solutions on the day of the experiment.
Q4: My results with this compound are inconsistent. What are some potential reasons?
A4: Inconsistent results with this compound can stem from several factors. Due to its low potency and short half-life, particularly in vivo, the timing of administration and measurement is critical.[7] Ensure that your experimental window aligns with the pharmacokinetic profile of the compound. In vitro, cellular health is paramount; unhealthy cells can exhibit altered receptor expression and function. Additionally, the specific subunit composition of the AMPA receptors in your model system can influence the efficacy of this compound, as it has been shown to have varying effects on different neuronal types (e.g., pyramidal cells vs. interneurons).[8][9] Finally, ensure accurate and consistent preparation of your this compound solutions, as solubility issues can lead to variability in the actual concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: this compound is a low-potency modulator. | Increase the concentration of this compound in a stepwise manner. Refer to the dose-response data in the tables below. |
| Poor solubility/precipitation: The actual concentration of dissolved this compound is lower than intended. | Prepare a fresh stock solution in 100% DMSO and sonicate. Ensure the final DMSO concentration in the working solution is minimal. For in vivo use, prepare a fresh solution in a cyclodextrin-based vehicle on the day of the experiment and sonicate to ensure complete dissolution.[1][6] | |
| Degraded compound: this compound may have degraded over time or due to improper storage. | Use a fresh vial of this compound and store it according to the manufacturer's instructions, typically at -20°C. | |
| Cell health: The cells in your culture or slice preparation are not healthy. | Ensure proper cell culture or slice preparation techniques. Monitor cell viability and morphology. | |
| High variability between experiments | Inconsistent solution preparation: Variations in the concentration of this compound. | Prepare a large batch of stock solution to be used across multiple experiments. Aliquot and store appropriately. Always vortex the working solution before application. |
| Short half-life of this compound: The effect of the compound is diminishing over the course of the experiment. | For longer experiments, consider continuous perfusion of the this compound-containing solution. For in vivo studies, carefully time the behavioral or electrophysiological recordings relative to the injection time. | |
| Differences in AMPA receptor subunit expression: The cell population being studied is heterogeneous. | If possible, characterize the AMPA receptor subunit expression in your model system. Be aware that this compound's effects can be cell-type dependent.[8][9] | |
| Unexpected changes in mEPSC frequency | Network effects: this compound is potentiating excitatory synapses in a network, leading to changes in overall excitability. | To isolate the postsynaptic effects of this compound, consider applying it in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials. |
| Presynaptic AMPA receptors: In some systems, presynaptic AMPA receptors can modulate neurotransmitter release. | While this compound's primary action is postsynaptic, be aware of the potential for presynaptic effects. |
Quantitative Data
Table 1: In Vitro Dose-Response of this compound on AMPA Receptor-Mediated Currents
| Concentration | Cell Type | Measurement | Reported Effect |
| 10-15 µM | Hippocampal Slices | Polysynaptic glutamatergic responses | Threshold for reliable changes[5] |
| 50 µM | Hippocampal Slices | Monosynaptic potentials | Sufficient to increase efficacy[5] |
| 2.8 ± 0.9 mM | Acutely Isolated PFC Pyramidal Neurons | Glutamate-evoked currents | EC50 for potentiation[3] |
| 6 mM | Not specified | Glutamate-induced currents | Concentration for maximal potentiation[4] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Vehicle | Route of Administration |
| Rat | 35 mg/kg | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | Intraperitoneal (i.p.)[1][6] |
| Rat | 30-50 mg/kg | Not specified | Not specified[5] |
| Rat | 10 and 20 mg/kg | Not specified | Subcutaneous (s.c.)[10] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of AMPA Receptor-Mediated Currents
Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.
Materials:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2 (pH 7.4, bubbled with 95% O2/5% CO2).
-
Internal Solution: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA, 5 mM QX-314, 2 mM Mg-ATP, 0.25 mM Na-GTP (pH 7.25, osmolarity ~290 mOsm).
-
This compound Stock Solution: 100 mM this compound in 100% DMSO.
-
Recording Equipment: Patch-clamp amplifier, microscope with DIC optics, micromanipulators, perfusion system.
Procedure:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer a slice or coverslip with neurons to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 1-2 mL/min.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the cell in voltage-clamp mode at -70 mV to record AMPA receptor-mediated currents.
-
Establish a stable baseline recording of spontaneous or evoked EPSCs for 5-10 minutes.
-
Prepare the working concentration of this compound by diluting the stock solution in ACSF immediately before use.
-
Switch the perfusion to ACSF containing the desired concentration of this compound.
-
Record the EPSCs for at least 10-15 minutes in the presence of this compound to allow for equilibration and to observe the full effect.
-
To determine the dose-response relationship, apply increasing concentrations of this compound in a stepwise manner, with a washout period in between if necessary.
-
Analyze the amplitude and frequency of the EPSCs before, during, and after this compound application.
Protocol 2: Quantification of AMPA Receptor Surface Expression via Biotinylation
Objective: To determine if this compound treatment alters the surface expression of AMPA receptors.
Materials:
-
Neuronal cell culture.
-
Biotinylation Reagent: Sulfo-NHS-SS-Biotin.
-
Quenching Solution: Glycine (B1666218) in PBS.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Streptavidin-agarose beads.
-
Western blotting reagents and antibodies against AMPA receptor subunits (e.g., GluA1, GluA2).
Procedure:
-
Plate and grow neuronal cultures to the desired density.
-
Treat the cells with the desired concentration of this compound or vehicle for the specified duration.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes at 4°C with gentle agitation to label surface proteins.
-
Quench the reaction by washing the cells with a quenching solution (e.g., 100 mM glycine in PBS).
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of the lysates.
-
Incubate a portion of the lysate with streptavidin-agarose beads overnight at 4°C to pull down the biotinylated (surface) proteins.
-
Centrifuge to separate the supernatant (intracellular fraction) from the beads (surface fraction).
-
Elute the biotinylated proteins from the beads.
-
Analyze the total, intracellular, and surface fractions by SDS-PAGE and Western blotting using antibodies against specific AMPA receptor subunits.
-
Quantify the band intensities to determine the relative surface expression of the AMPA receptor subunits.
Visualizations
Caption: Signaling pathway of AMPA receptor modulation by this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Quantitation of AMPA receptor surface expression in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Patch Clamp Protocol [labome.com]
- 9. AMPA receptor modulators have different impact on hippocampal pyramidal cells and interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Shaping of AMPA Receptor Surface Distribution by Neuronal Activity [frontiersin.org]
Troubleshooting CX516 stability in aqueous solutions
Welcome to the technical support center for CX516. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Ampalex, is a nootropic compound that belongs to the ampakine class of drugs.[1] It functions as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to its natural ligand, glutamate (B1630785). This modulation results in a slowing of receptor deactivation and a longer open time of the ion channel, leading to an increased influx of sodium and calcium ions.[3] This enhancement of glutamatergic neurotransmission is believed to be the basis for its effects on learning and memory.[2][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and efficacy of this compound. For long-term storage, the solid powder form of this compound should be stored at -20°C. Stock solutions prepared in organic solvents like DMSO should also be stored at -20°C for short-term storage (weeks) and can be stored at -80°C for longer-term storage (months to years). It is important to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh on the day of use.
Q3: Can I expect this compound to be stable in my aqueous experimental buffer for the duration of my experiment?
A3: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light. While specific degradation kinetics for this compound in various aqueous buffers are not extensively published, compounds with similar chemical structures can be susceptible to hydrolysis, particularly at non-neutral pH. For typical cell culture or electrophysiology experiments lasting several hours, this compound is generally considered stable when dissolved in appropriate buffers and kept at physiological temperatures. However, for longer experiments, it is advisable to prepare fresh solutions.
Troubleshooting Guide
Issue 1: Precipitation or Poor Solubility of this compound in Aqueous Solution
Q: I am observing precipitation or cloudiness when I try to dissolve this compound in my aqueous buffer. What can I do?
A: This is a common issue due to the limited aqueous solubility of this compound. Here are several steps you can take to improve solubility:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: First, dissolve this compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO.
-
Use Sonication and Gentle Warming: After preparing a stock solution in DMSO, you can further dilute it into your aqueous buffer. To aid dissolution and prevent precipitation, gentle warming (e.g., to 37°C) and sonication can be very effective.
-
Utilize Co-solvents and Solubilizing Agents for In Vivo Studies: For animal studies requiring higher concentrations, specific formulations are recommended. These often involve a combination of solvents to enhance solubility and stability.
Quantitative Data on this compound Solubility
| Solvent | Concentration | Method |
| DMSO | > 100 mg/mL | Standard dissolution |
| Water | ~ 1 mg/mL | Requires sonication and warming |
| Ethanol | ~ 5 mg/mL | Standard dissolution |
Experimental Protocol: Preparation of this compound Solution for In Vitro Experiments
-
Prepare a 100 mM stock solution of this compound in 100% DMSO. Weigh the appropriate amount of this compound powder and add the calculated volume of DMSO.
-
Vortex and sonicate the solution until the this compound is completely dissolved. This stock solution can be stored at -20°C.
-
On the day of the experiment, thaw the stock solution.
-
Perform a serial dilution of the DMSO stock into your final aqueous experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium) to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your experiment.
-
Vortex the final solution thoroughly. If any precipitation is observed, gentle warming and brief sonication can be used.
Issue 2: Potential Degradation of this compound in Aqueous Solution
Q: I am concerned about the stability of this compound in my aqueous solution during a long-term experiment. What are the potential degradation pathways and how can I minimize them?
A: While specific experimental data on the degradation of this compound is limited, we can infer potential pathways based on its chemical structure. The primary concern for stability in aqueous solution is hydrolysis of the amide bond. Photodegradation can also be a factor if solutions are exposed to light for extended periods.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions. This would break the bond between the quinoxaline (B1680401) ring and the piperidine (B6355638) ring, yielding quinoxaline-6-carboxylic acid and piperidine.
-
Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, which could lead to the formation of reactive intermediates and subsequent degradation products.
Troubleshooting Workflow for Potential Degradation
Caption: A logical workflow to minimize potential this compound degradation.
Issue 3: Unexpected or Lack of Biological Effect
Q: I am not observing the expected potentiation of AMPA receptor currents or the desired behavioral effect. What could be the issue?
A: Several factors could contribute to a lack of effect. Here is a troubleshooting guide to address this:
-
Verify Solution Preparation and Concentration:
-
Double-check your calculations for the stock and final solution concentrations.
-
Ensure that the this compound was fully dissolved and that no precipitation occurred.
-
As a best practice, prepare a fresh solution for each experiment.
-
-
Confirm the Health and Responsiveness of the Experimental System:
-
Ensure that your cells, tissue slices, or animals are healthy and responsive to glutamate or other standard agonists.
-
In electrophysiology experiments, confirm that you can elicit stable baseline AMPA receptor-mediated currents before applying this compound.
-
-
Consider the Subunit Composition of the AMPA Receptors:
-
The modulatory effects of ampakines can be dependent on the subunit composition of the AMPA receptors in your system. This compound has been shown to have a greater effect on certain subunit combinations.
-
AMPA Receptor Signaling Pathway Modulated by this compound
Caption: Downstream signaling cascade following this compound modulation of AMPA receptors.
References
- 1. CX-516 - Wikipedia [en.wikipedia.org]
- 2. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Semantic Scholar [semanticscholar.org]
- 8. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CaMKIIδ-dependent Inhibition of cAMP-response Element-binding Protein Activity in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation | PLOS One [journals.plos.org]
- 11. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to CX516
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ampakine CX516 in animal models. Our goal is to help you address the inherent variability in animal responses and achieve more consistent and reliable experimental outcomes.
Troubleshooting Guide: Addressing Variability in Animal Responses to this compound
Variability in animal responses to this compound can arise from a multitude of factors, from drug preparation to the animals' physiological state. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Inconsistent or No Behavioral Effects Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose | - Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Doses as low as 5 mg/kg and as high as 40 mg/kg have been used in rats, with some studies finding 10-20 mg/kg to be effective while higher and lower doses were not[1]. - Be aware that higher doses (50-70 mg/kg in rats) may lead to animals failing to complete tasks[2]. |
| Poor Drug Solubility/Stability | - Ensure proper dissolution of this compound. It is sparingly soluble in water. A common vehicle is a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin[3]. - Prepare fresh solutions daily and sonicate to ensure complete dissolution[4]. |
| Pharmacokinetic Variability | - this compound has a short half-life of approximately 45 minutes[5]. Time your behavioral testing to coincide with the peak plasma concentration. - Be aware of potential inter-animal differences in metabolism. |
| "Non-Responder" Animals | - A subset of animals may not exhibit the expected response. In one study, 3 out of 12 rats did not show the "carryover" effect of this compound[3][4][6]. - Increase your sample size to ensure sufficient statistical power to detect effects despite individual variability. |
| Behavioral Paradigm Insensitivity | - Ensure your chosen behavioral assay is sensitive to the effects of AMPA receptor modulation. - Consider the timing of drug administration relative to the different phases of the behavioral task (e.g., acquisition, consolidation, retrieval). |
Issue 2: Unexpected Side Effects or Adverse Events
| Potential Cause | Troubleshooting Steps |
| High Dose | - Reduce the dose. As mentioned, doses above 50 mg/kg in rats have been associated with adverse effects[2]. |
| Vehicle Effects | - Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle. |
| Interaction with Other Factors | - Consider the animals' diet, housing conditions, and stress levels, as these can influence drug responses. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][5][7]. It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site and slows the deactivation of the receptor channel. This enhances the influx of positive ions in response to glutamate, thereby potentiating excitatory synaptic transmission[7].
Q2: What are the common dosages and administration routes for this compound in rodents?
A2: Dosages in rats typically range from 5 to 40 mg/kg[1]. The most common routes of administration are intraperitoneal (IP) and subcutaneous (SC) injections[1]. The choice of dose and route will depend on the specific experimental goals.
Q3: Why do some animals not respond to this compound?
A3: The lack of response in some animals, often termed "non-responders," is a documented phenomenon[3][4][6]. The exact reasons are not fully understood but are likely due to a combination of factors including:
-
Genetic Variation: Individual differences in the genes encoding AMPA receptor subunits or metabolic enzymes.
-
Metabolic Differences: Variations in the rate at which this compound is metabolized and cleared from the body.
-
Baseline Neurological State: The pre-existing level of synaptic plasticity and network activity in an individual animal.
Q4: What is the "carryover" effect of this compound and is it always observed?
A4: The "carryover" effect refers to the persistence of the beneficial effects of this compound on performance even on days when the drug is not administered[4][6]. However, this effect is not consistently observed in all animals. In some studies, a significant portion of the animals did not exhibit this sustained improvement[3][4][6].
Quantitative Data Summary
Table 1: Dose-Response of this compound in a Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
| Dose (mg/kg) | Outcome | Reference |
| 10-20 | Effective in facilitating DNMS performance, but more inconsistent across animals. | [2] |
| 35 | Consistently improved performance. | [2] |
| 50-70 | Produced facilitation of performance, but animals periodically failed to complete the session. | [2] |
Table 2: Efficacy of this compound in an Attentional Set-Shifting Task in Rats
| Dose (mg/kg, s.c.) | Outcome | Reference |
| 5 | Ineffective at reversing the extradimensional impairment. | [1] |
| 10 | Highly significant in improving the extradimensional shift deficit. | [1] |
| 20 | Highly significant in improving the extradimensional shift deficit. | [1] |
| 40 | Ineffective at reversing the extradimensional impairment. | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile saline (0.9% NaCl)
-
Sonicator
-
Sterile syringes and needles
Procedure:
-
Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. This will serve as the vehicle.
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Suspend the this compound powder in the vehicle solution.
-
Sonicate the solution until the this compound is completely dissolved. The solution should be clear.
-
Prepare fresh on the day of the experiment.
-
Administer the solution via IP injection at a volume of 1 ml/kg body weight.
Protocol 2: Delayed-Nonmatch-to-Sample (DNMS) Behavioral Assay in Rats
This protocol is a summary of the methodology used in studies investigating the effect of this compound on short-term memory[2][4][6].
Apparatus:
-
An operant chamber with two retractable levers and a central food cup.
Procedure:
-
Pre-training: Train the rats to press a lever for a food reward.
-
DNMS Training:
-
Sample Phase: One lever is presented. The rat must press it to receive a reward.
-
Delay Phase: A variable delay period is introduced (e.g., 1-40 seconds).
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward. An incorrect press results in a time-out period.
-
-
Drug Administration: Administer this compound or vehicle 5-15 minutes before the start of the behavioral session.
-
Data Analysis: The primary measure is the percentage of correct responses at different delay intervals.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound Studies
Caption: Troubleshooting Logic for this compound Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 5. CX-516 - Wikipedia [en.wikipedia.org]
- 6. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Potential for excitotoxicity with high concentrations of CX516
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential for excitotoxicity when using high concentrations of CX516. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nootropic compound belonging to the ampakine class. It acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, this compound does not activate the AMPA receptor by itself. Instead, it binds to an allosteric site on the receptor, slowing its deactivation and desensitization. This potentiates the effects of the endogenous ligand, glutamate (B1630785), leading to an enhanced and prolonged excitatory postsynaptic current.
Q2: What is excitotoxicity and why is it a concern with this compound?
Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate. Over-activation of glutamate receptors, such as the AMPA receptor, leads to a massive influx of calcium ions (Ca2+) into the neuron. This Ca2+ overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to cell death.
Because this compound enhances AMPA receptor function, high concentrations of the compound, especially in the presence of high glutamate levels, could theoretically lead to excessive receptor activation and induce an excitotoxic state.
Q3: Is there direct evidence of this compound-induced excitotoxicity at high concentrations?
While the therapeutic mechanism of this compound inherently carries a risk of excitotoxicity, the available literature suggests it has a relatively wide safety margin compared to direct AMPA receptor agonists. Some studies have noted that this compound's modulatory effect is concentration-dependent and that at higher concentrations, it may have a less pronounced effect or even inhibitory actions, which might serve as a protective mechanism. However, researchers should remain cautious, as the threshold for excitotoxicity can vary significantly depending on the experimental model (e.g., neuronal culture age, density, and intrinsic vulnerability).
Q4: What are the typical working concentrations for this compound in in vitro experiments?
The effective concentration of this compound can vary based on the experimental system. For in vitro studies, concentrations typically range from 10 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific model and experimental goals.
Troubleshooting Guide
Issue: I am observing unexpected cell death in my this compound-treated neuronal cultures.
This could be a sign of excitotoxicity. Follow these troubleshooting steps:
-
Verify this compound Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. An error in dilution could lead to unintentionally high levels.
-
Assess Basal Excitotoxicity: Ensure your culture medium does not contain excessive levels of glutamate or other AMPA receptor agonists, which could synergize with this compound to produce a toxic effect.
-
Perform a Dose-Response Analysis: Run a toxicity assay (e.g., LDH or MTT assay) with a range of this compound concentrations to identify the toxic threshold in your specific neuronal culture system.
-
Reduce Incubation Time: High concentrations may be tolerated for short periods. Consider reducing the duration of this compound exposure.
-
Include a Control Antagonist: As a control experiment, co-administer an AMPA receptor antagonist (e.g., NBQX) with the high concentration of this compound. If the cell death is prevented, it strongly suggests an AMPA receptor-mediated excitotoxic mechanism.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment designed to assess the excitotoxic potential of this compound on primary cortical neurons after 24 hours of exposure.
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Lactate (B86563) Dehydrogenase (LDH) Release (% of Max) |
| 0 (Control) | 100% | 5% |
| 10 | 98% | 7% |
| 50 | 95% | 10% |
| 100 | 91% | 15% |
| 250 | 75% | 40% |
| 500 | 40% | 85% |
Note: This data is illustrative. Researchers must determine these values for their specific experimental conditions.
Experimental Protocols & Visualizations
Protocol: Assessing this compound Excitotoxicity via LDH Assay
This protocol provides a method for quantifying cell death in neuronal cultures treated with this compound by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Methodology:
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) at a suitable density in 96-well plates and culture until mature.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in pre-warmed culture medium to achieve the final desired concentrations (e.g., 10, 50, 100, 250, 500 µM).
-
Treatment:
-
Carefully remove the old medium from the cultured neurons.
-
Add the medium containing the different this compound concentrations to the respective wells.
-
Include a "vehicle control" (medium with solvent only), a "negative control" (untreated cells), and a "positive control" for maximum LDH release (e.g., by treating with a lysis buffer).
-
-
Incubation: Incubate the plates for the desired duration (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
LDH Measurement:
-
After incubation, carefully collect the supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Absorbance - Vehicle Control Absorbance) / (Max LDH Release Absorbance - Vehicle Control Absorbance) * 100
-
Mitigating side effects of CX516 observed in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CX516 in clinical trials. The information provided is intended to assist in mitigating side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported side effects associated with this compound in clinical trials?
A1: Based on clinical trial data, this compound is generally well-tolerated.[1][2][3] The most frequently reported side effects include allergic rash, fatigue, insomnia, and epigastric discomfort.[1][2][4]
Q2: What is the incidence of allergic rash observed with this compound treatment?
A2: In a Phase II trial of this compound in participants with Fragile X syndrome, a 12.5% frequency of allergic rash was reported in the group receiving the compound.[4]
Q3: Are there any other less common but notable adverse events reported for this compound?
A3: In a preliminary study involving a small number of patients with schizophrenia, transient leukopenia and elevated liver enzymes were observed in one patient each. However, these were not widely reported in larger trials.
Troubleshooting Guides for Side Effect Mitigation
This section provides guidance on managing the most common side effects associated with this compound. These recommendations are based on general clinical trial practices and should be adapted to specific study protocols.
Allergic Rash
Symptom: Development of a new rash, which may present as maculopapular, urticarial, or other forms of dermatitis.
Troubleshooting Workflow:
Experimental Protocol for Assessment:
-
Visual Examination: Upon observation of a rash, a thorough visual examination should be conducted. The type of rash (e.g., macular, papular, hives), its distribution on the body, and the presence of any associated symptoms (e.g., itching, blistering) should be documented.
-
Severity Grading: The rash should be graded for severity according to the study protocol's defined criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Monitoring: The affected area should be monitored regularly for any changes in size, appearance, or severity. Photographic documentation is recommended.
Mitigation Strategies:
-
Mild Rash: For localized and non-severe rashes, treatment with over-the-counter topical corticosteroids or oral antihistamines may be considered to manage symptoms. Close monitoring of the patient should continue.
-
Moderate to Severe Rash: For more widespread or symptomatic rashes, temporary or permanent discontinuation of this compound may be necessary as per the clinical trial protocol. Systemic corticosteroids may be required to control the allergic reaction. In severe cases, immediate medical intervention and consultation with a dermatologist are advised.
Fatigue and Insomnia
Symptoms: Patient reports of unusual tiredness, lack of energy, or difficulty initiating or maintaining sleep.
Troubleshooting Workflow:
Experimental Protocol for Assessment:
-
Standardized Questionnaires: Utilize validated scales to quantify the severity of fatigue (e.g., Brief Fatigue Inventory - BFI) and insomnia (e.g., Insomnia Severity Index - ISI) at baseline and regular intervals.
-
Sleep Diary: Request the patient to maintain a sleep diary to track sleep patterns, including time to fall asleep, number of awakenings, and total sleep time.
Mitigation Strategies:
-
Dosing Time Adjustment: If insomnia is a primary complaint, consider administering this compound earlier in the day to minimize its potential impact on sleep.
-
Sleep Hygiene Education: Provide patients with information on good sleep hygiene practices, such as maintaining a regular sleep schedule, creating a restful environment, and avoiding stimulants before bedtime.
-
Cognitive Behavioral Therapy for Insomnia (CBT-I): For persistent insomnia, referral for CBT-I may be beneficial.
-
Managing Fatigue: Encourage patients to incorporate short rest periods into their day and engage in light physical activity, which has been shown to combat fatigue.
Epigastric Discomfort
Symptom: Patient reports of pain or discomfort in the upper abdomen.
Troubleshooting Workflow:
Experimental Protocol for Assessment:
-
Symptom Characterization: Document the nature of the discomfort (e.g., burning, aching), its severity, and its relationship to meals and this compound administration.
-
Gastrointestinal Assessment: Inquire about other gastrointestinal symptoms such as nausea, vomiting, or changes in bowel habits.
Mitigation Strategies:
-
Administration with Food: Administering this compound with a meal or a light snack can help to reduce epigastric discomfort.
-
Acid-Reducing Agents: The use of over-the-counter antacids or histamine (B1213489) H2-receptor antagonists may be considered to alleviate symptoms, subject to the clinical trial's protocol on concomitant medications.
Summary of Quantitative Data on this compound Side Effects
| Side Effect | Clinical Trial Population | Incidence in this compound Group | Incidence in Placebo Group | Reference |
| Allergic Rash | Fragile X Syndrome | 12.5% | Not Reported | [4] |
| Fatigue | Schizophrenia | Reported | Not Reported | [1][2] |
| Insomnia | Schizophrenia | Reported | Not Reported | [1][2] |
| Epigastric Discomfort | Schizophrenia | Reported | Not Reported | [1][2] |
This compound Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] It binds to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site and slows the receptor's deactivation and desensitization, thereby prolonging the influx of sodium ions in response to glutamate.[5][6] This enhancement of glutamatergic neurotransmission is thought to underlie its potential cognitive-enhancing effects.
The downstream signaling cascade following AMPA receptor potentiation can lead to the activation of several intracellular pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), which are crucial for synaptic plasticity.[7] Enhanced AMPA receptor activity can also lead to increased expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuronal survival and growth.[8]
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. A placebo-controlled add-on trial of the Ampakine, this compound, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Efficacy Analysis of CX516 and Farampator (CX691) for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two ampakines, CX516 (Ampalex) and farampator (B1672055) (CX691), which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Both compounds have been investigated for their potential as cognitive enhancers in various neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.
Mechanism of Action and Potency
Both this compound and farampator are classified as "low-impact" ampakines. This class of modulators enhances AMPA receptor function primarily by increasing the amplitude of excitatory postsynaptic currents (EPSCs) with only a moderate effect on receptor desensitization.[1][2] This is in contrast to "high-impact" ampakines, which more profoundly reduce desensitization.[3] The proposed mechanism for this action involves the acceleration of the AMPA receptor channel opening.[4]
Farampator has demonstrated significantly higher potency as a positive allosteric modulator of AMPA receptors compared to this compound.
Table 1: In Vitro Potency of this compound and Farampator
| Compound | Assay | Target | EC50 | Source |
| Farampator (CX691) | Potentiation of glutamate-induced steady-state currents | AMPA Receptor | 14 µM | [1] |
| This compound | Enhancement of glutamate-evoked currents | AMPA Receptors in prefrontal cortex neurons | 2.8 ± 0.9 mM | [3] |
| This compound | Potentiation of human iGluR4 receptor | HEK293 cells | > 1000 µM | [5] |
Preclinical Efficacy
Animal Models of Schizophrenia
Direct comparative studies in animal models of schizophrenia have suggested the superior potency of farampator over this compound.
Table 2: Comparison in an Animal Model of Schizophrenia
| Compound | Model | Endpoint | Key Finding | Source |
| Farampator (CX691) | Amphetamine-stimulated locomotor activity in Sprague Dawley rats | Reduction of hyperactivity | More potent than this compound in abrogating amphetamine-stimulated locomotor activity.[6] | [6] |
| This compound | Amphetamine-stimulated locomotor activity in Sprague Dawley rats | Reduction of hyperactivity | High doses lacked therapeutic effects in rats chronically treated with amphetamine.[6] | [6] |
Animal Models of Alzheimer's Disease
Farampator has shown promise in preclinical models of Alzheimer's disease by improving cognitive deficits.
Table 3: Efficacy of Farampator in a Rat Model of Alzheimer's Disease
| Compound | Model | Key Findings | Source |
| Farampator (CX691) | Amyloid-beta (Aβ)1-42-induced Alzheimer's disease in rats | - Attenuated Aβ-induced impairment in the Morris water maze task. - Elevated Brain-Derived Neurotrophic Factor (BDNF) protein levels in the hippocampus. | [7] |
Clinical Efficacy
Clinical trials with this compound have yielded largely disappointing results, primarily attributed to its low potency and short half-life.[4] In contrast, farampator has shown mixed but interesting results in early clinical studies.
This compound in Schizophrenia
Clinical trials of this compound as an adjunctive therapy for cognitive deficits in schizophrenia have produced conflicting results.
Table 4: Clinical Trial Results of this compound in Schizophrenia
| Trial Design | Primary Outcome | Key Findings | Source |
| Placebo-controlled, add-on to clozapine (B1669256), olanzapine, or risperidone | Change in composite cognitive score | - No significant difference from placebo on the composite cognitive score. - Effect size at week 4: -0.19 for clozapine-treated patients, +0.24 for olanzapine/risperidone-treated patients. - Placebo group showed greater improvement on the PANSS total score. | [5] |
| Placebo-controlled, add-on to clozapine | Attention and memory | Associated with moderate to large between-group effect sizes representing improvement in measures of attention and memory. | [8] |
| Double-blind, placebo-controlled as a single agent | Psychosis and cognition | No clear improvement in psychosis or cognition was observed. | [9] |
Farampator in Healthy Elderly Volunteers
A Phase I clinical trial of farampator in healthy elderly volunteers demonstrated effects on specific cognitive domains.
Table 5: Clinical Trial Results of Farampator in Healthy Elderly Volunteers
| Trial Design | Cognitive Domain | Key Findings | Source |
| Double-blind, placebo-controlled, crossover | Short-term memory | Unequivocally improved short-term memory. | [1] |
| Double-blind, placebo-controlled, crossover | Episodic memory | Appeared to impair episodic memory. | [1] |
Experimental Protocols
Amphetamine-Induced Locomotor Activity in Rats
This model is used to assess the antipsychotic potential of compounds by measuring their ability to counteract the hyperlocomotion induced by amphetamine, a dopamine-releasing agent.
Workflow:
-
Habituation: Rats are habituated to the open-field arenas for a set period before drug administration.
-
Drug Administration: Rats are pre-treated with the test compound (this compound or farampator) or vehicle via intraperitoneal (i.p.) injection.
-
Amphetamine Challenge: After a specified time, rats are administered amphetamine (i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Locomotor activity, measured as distance traveled, is recorded for a defined period using automated activity monitors.
-
Data Analysis: The total distance traveled is compared between treatment groups to determine the effect of the test compounds on amphetamine-induced hyperactivity.
Morris Water Maze in a Rat Model of Alzheimer's Disease
The Morris water maze is a widely used behavioral task to assess spatial learning and memory, which are often impaired in Alzheimer's disease.
Workflow:
-
Induction of Alzheimer's Model: Amyloid-beta (Aβ)1-42 is microinjected into the hippocampus of rats to induce Alzheimer's-like pathology.
-
Drug Treatment: Rats are treated orally with farampator or vehicle for a specified duration.
-
Acquisition Phase: Rats undergo several days of training where they learn to find a hidden platform in a circular pool of opaque water, using spatial cues in the room. Escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
-
Data Analysis: Performance metrics (escape latency, path length, time in target quadrant) are compared between the farampator-treated and control groups.
Signaling Pathway
This compound and farampator exert their effects by positively modulating AMPA receptors, a key component of excitatory glutamatergic neurotransmission. As "low-impact" modulators, they enhance synaptic transmission without causing the excessive neuronal excitation that can be associated with "high-impact" ampakines. This modulation is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
References
- 1. Acute effects of the ampakine farampator on memory and information processing in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A placebo-controlled add-on trial of the Ampakine, this compound, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (farampator): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A placebo-controlled pilot study of the ampakine this compound added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary experience with an ampakine (this compound) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
CX-717 Demonstrates Superior Potency to CX516 in Modulating AMPA Receptor Activity
For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable ampakines, CX516 and CX-717, both positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Experimental data robustly indicates that CX-717 possesses significantly greater potency than its predecessor, this compound. This analysis is intended to inform research and development efforts in the fields of neuroscience and pharmacology.
Executive Summary
CX-717 is a low-impact ampakine that has demonstrated substantially higher potency compared to this compound in preclinical studies.[1] One study highlights that CX-717 is approximately 60 times more potent than this compound in potentiating AMPA receptor-mediated currents in hippocampal slices.[1] This increased potency is reflected in the lower effective doses of CX-717 required to elicit physiological and behavioral effects in animal models. While both compounds share a common mechanism of action, the quantitative difference in their potency has significant implications for their therapeutic potential and clinical development.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the potency of this compound and CX-717.
| Parameter | This compound | CX-717 | Reference(s) |
| In Vitro Potency (EC50) | 2.8 ± 0.9 mM (in prefrontal cortex pyramidal neurons) | 3.4 µM (in hippocampal CA1 pyramidal cells) | [1] |
| Effective In Vivo Dose (Rodent Models) | 10 - 170 mg/kg | 0.3 - 30 mg/kg | [1] |
Note: The EC50 values were obtained from different studies and experimental preparations and should be compared with this consideration.
Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
Both this compound and CX-717 are classified as "low-impact" ampakines. They exert their effects by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. This binding modulates the receptor's function, leading to an enhancement of glutamatergic neurotransmission. Specifically, these compounds increase the amplitude and duration of synaptic currents by slowing the deactivation and desensitization of the AMPA receptor channel in response to glutamate.[2]
Experimental Protocols
The potency of this compound and CX-717 has been primarily assessed using electrophysiological techniques, particularly whole-cell patch-clamp recordings in brain slices.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Detailed Methodology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is a synthesized representation of methodologies commonly used in the cited research.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Slice Preparation: Coronal or sagittal slices (300-400 µm thick) containing the hippocampus are prepared using a vibratome in ice-cold aCSF. Slices are then transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least 1 hour before recording.
-
Electrophysiological Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min. Pyramidal neurons in the CA1 region of the hippocampus are visualized using an upright microscope with infrared differential interference contrast optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2-7.3 with CsOH.
-
Data Acquisition: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral pathway using a bipolar stimulating electrode. Currents are recorded in voltage-clamp mode at a holding potential of -70 mV. The AMPA receptor antagonist CNQX is often used to confirm the identity of the recorded currents.
-
Drug Application: this compound or CX-717 is dissolved in aCSF and bath-applied at various concentrations to determine a dose-response curve. The effect of the compound on the amplitude and decay kinetics of the evoked EPSCs is measured.
-
Data Analysis: The potentiation of the AMPA receptor-mediated current is calculated as the percentage increase in the peak amplitude or the integral of the current in the presence of the compound compared to the baseline. The EC50 value, the concentration of the compound that produces 50% of its maximal effect, is then calculated by fitting the dose-response data to a sigmoidal function.
Conclusion
The available experimental evidence unequivocally demonstrates that CX-717 is a more potent positive allosteric modulator of AMPA receptors than this compound. This is supported by both in vitro electrophysiological data and in vivo behavioral and physiological studies. The significantly lower effective concentrations of CX-717 suggest a more favorable therapeutic window and highlight its potential for further investigation in the treatment of various neurological and psychiatric disorders where enhancement of glutamatergic neurotransmission is desired. Researchers and drug developers should consider the superior potency of CX-717 when selecting compounds for future studies.
References
CX516: A Comparative Analysis of a Foundational AMPA Receptor Modulator
For researchers and professionals in drug development, understanding the nuances of AMPA receptor modulation is critical. CX516, one of the pioneering ampakines, serves as a crucial benchmark for evaluating the therapeutic potential and mechanism of action of newer generation compounds. This guide provides a detailed comparison of this compound with other AMPA receptor modulators, supported by experimental data and methodologies, to illuminate its unique properties and place in the evolving landscape of neurotherapeutics.
Differentiating this compound: A "Low-Impact" Modulator
This compound is classified as a "low-impact" ampakine, a defining characteristic that distinguishes it from many other AMPA receptor modulators. This classification stems from its modest effects on receptor desensitization.[1][2] While it enhances synaptic responses by increasing the amplitude and prolonging the duration of excitatory postsynaptic currents (EPSCs), it does so with a minimized risk of the epileptogenic activity that can be associated with "high-impact" modulators.[1] This favorable safety profile has made this compound a valuable tool in research, even though its clinical development was hampered by low potency and a short half-life.[3]
The mechanism of action for this compound involves the selective acceleration of AMPA receptor channel opening, which amplifies the synaptic response with minimal impact on receptor desensitization and deactivation kinetics.[1] This contrasts with "high-impact" ampakines that more profoundly reduce desensitization.
Comparative Analysis of AMPA Receptor Modulators
The following tables summarize the quantitative differences between this compound and other notable AMPA receptor modulators.
| Compound | Class | Potency Relative to this compound | Key Differentiating Features | Reported Therapeutic Indications |
| This compound (Ampalex) | Low-Impact Ampakine | Reference Compound | Modest effect on AMPAR desensitization; favorable safety profile.[1][2] | Alzheimer's disease, ADHD, Fragile X syndrome (investigational).[3][4] |
| CX546 | High-Impact Ampakine | More potent than this compound | Significantly slows deactivation of AMPA receptor currents (10-fold) and attenuates receptor desensitization; may have synergistic effects with morphine for pain management.[1] | Rett syndrome, anxiety, autism, pain (preclinical).[5] |
| Farampator (CX691/ORG-24448) | Low-Impact Ampakine | Higher potency than this compound | Only moderately offsets desensitization, similar to this compound.[1] | Schizophrenia (investigational). |
| CX717 | Low-Impact Ampakine | More potent than this compound | Demonstrated rapid but short-lasting antidepressant-like action in preclinical models.[1] | Dementia, ADHD (investigational). |
| CX1739 | Low-Impact Ampakine | 40-100 fold more potent than this compound | Potent low-impact ampakine with a broad therapeutic window; has been shown to reverse opioid-induced respiratory depression without reducing analgesia.[1] | Dementia, ADHD, opioid-induced respiratory depression (investigational). |
| PEPA | Positive Allosteric Modulator | Not directly compared | Enhances Brain-Derived Neurotrophic Factor (BDNF) signaling and activates the MAPK/ERK pathway, suggesting neuroprotective effects.[6] | Neurodegenerative diseases (preclinical). |
Signaling Pathways and Experimental Workflows
To understand the downstream effects of AMPA receptor modulation and the methodologies used to evaluate these compounds, the following diagrams illustrate key processes.
This diagram illustrates the allosteric modulation of the AMPA receptor by this compound. Glutamate, the primary excitatory neurotransmitter, binds to the AMPA receptor. This compound binds to a different site on the receptor, enhancing the ion channel's opening in response to glutamate binding. This leads to an increased influx of sodium and calcium ions, resulting in an enhanced excitatory postsynaptic potential (EPSP).
The evaluation of AMPA receptor modulators like this compound and PEPA typically follows a structured preclinical workflow.[6] This begins with in vitro assays to determine the compound's direct effects on receptor function, often using electrophysiological recordings in brain slices. Promising compounds are then tested in animal models of specific neurological or psychiatric disorders. Behavioral tests are employed to assess the compound's impact on cognitive function, mood, and other relevant behaviors. Finally, biochemical analyses are conducted to elucidate the underlying molecular mechanisms, such as the modulation of neurotrophic factor levels and intracellular signaling pathways.[6]
Key Experimental Protocols
A fundamental technique for characterizing AMPA receptor modulators is whole-cell patch-clamp electrophysiology in neuronal cultures or acute brain slices.
Protocol: Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
-
Preparation of Brain Slices:
-
Anesthetize the animal (e.g., rodent) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an internal solution containing a Cs-based solution to isolate AMPA receptor-mediated currents.
-
Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Drug Application and Data Acquisition:
-
Record baseline AMPA receptor-mediated EPSCs evoked by electrical stimulation of afferent fibers.
-
Bath-apply the AMPA receptor modulator (e.g., this compound) at a known concentration and continue to record EPSCs.
-
Wash out the drug to observe the reversal of its effects.
-
Acquire and digitize the data using appropriate software.
-
-
Data Analysis:
-
Measure the amplitude, decay time constant, and frequency of the recorded EPSCs before, during, and after drug application.
-
Statistically compare the data to determine the effect of the modulator on synaptic transmission.
-
Conclusion
This compound remains a cornerstone in the study of AMPA receptor modulation. Its characterization as a "low-impact" ampakine has paved the way for the development of newer compounds with improved potency and pharmacokinetic profiles. By understanding the distinct properties of this compound in comparison to other modulators, researchers can better design and interpret experiments aimed at harnessing the therapeutic potential of enhancing AMPA receptor function for a range of neurological and psychiatric disorders. The continued investigation into the nuanced mechanisms of these compounds will be instrumental in advancing the field of neuropharmacology.
References
- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 2. CX-516 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. CX-516 - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Cognitive Enhancement Effects of CX516 Against Placebo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive enhancement effects of the ampakine CX516 against a placebo. The information is supported by available experimental data from clinical trials in schizophrenia and Alzheimer's disease.
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and has been investigated for its potential to treat cognitive deficits in various neurological and psychiatric conditions. This guide synthesizes findings from key placebo-controlled studies to evaluate its efficacy.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from placebo-controlled trials of this compound. It is important to note that detailed statistical data from some studies are not publicly available in their entirety.
Table 1: this compound in Schizophrenia - Cognitive Performance Data
| Cognitive Domain | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | Between-Group Effect Size (Week 4) | p-value | Study |
| Composite Cognitive Score | No significant difference from placebo | No significant difference from this compound | -0.19 (for clozapine-treated patients)0.24 (for olanzapine- or risperidone-treated patients) | Not Specified | Goff et al. (2008) |
| Attention and Memory Measures | Improvement noted | Less improvement than this compound | Moderate to large | Not Specified | Goff et al. (2001) |
Data from Goff et al. (2008) indicated that this compound was not effective for cognition when added to ongoing antipsychotic treatment. A pilot study by the same lead author in 2001 suggested some promise in attention and memory, though this was in a smaller cohort.
Table 2: this compound in Alzheimer's Disease - Study Design
| Parameter | Details |
| Study Identifier | NCT00001662 |
| Primary Outcome Measure | Drug-induced alterations in intellectual function measured by standardized neuropsychological tests. |
| Dosage | 900mg TID |
| Treatment Duration | 12 weeks |
| Status | Unknown (Results not publicly available) |
The clinical trial NCT00001662 was designed to assess the efficacy of this compound in patients with mild to moderate Alzheimer's disease. Unfortunately, the results of this study have not been widely published, limiting a direct quantitative comparison.
Experimental Protocols
This compound in Schizophrenia (Goff et al., 2008)
Objective: To evaluate the efficacy of this compound as an add-on treatment for cognitive deficits in stable schizophrenia patients.
Study Design: A 4-week, randomized, double-blind, placebo-controlled trial.
Participants: 105 patients with stable schizophrenia treated with clozapine, olanzapine, or risperidone.
Intervention:
-
This compound: 900 mg three times daily
-
Placebo
Cognitive Assessment: A comprehensive cognitive battery was administered at baseline, week 4, and a 4-week follow-up. While the specific tests are not detailed in the abstract, cognitive assessments in schizophrenia trials of that era typically included measures of:
-
Verbal learning and memory
-
Visual learning and memory
-
Working memory
-
Processing speed
-
Reasoning and problem-solving
The primary endpoint was the change from baseline in a composite cognitive score at week 4.
This compound in Alzheimer's Disease (NCT00001662)
Objective: To determine if positive modulation of AMPA receptors with this compound can improve cognitive function in patients with dementia of the Alzheimer's type.
Study Design: A randomized, controlled, proof-of-principle study.
Participants: Patients aged 40 to 85 with mild to moderate dementia, satisfying NINCDS-ADRDA criteria for probable Alzheimer's disease. Key inclusion criteria included a Mini-Mental Status Examination (MMSE) score between 12 and 26.
Intervention:
-
This compound: 900mg TID orally for 12 weeks
-
Placebo
Cognitive Assessment: Standardized neuropsychological tests were used to measure changes in intellectual function. The specific battery of tests is not detailed in the available trial information.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for this compound is based on its ability to positively modulate AMPA receptors, which are crucial for synaptic plasticity, a cellular mechanism underlying learning and memory.
AMPA Receptor Signaling Pathway
This compound acts as a positive allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate (B1630785) binding site. This action potentiates the receptor's response to glutamate by slowing the deactivation of the ion channel, leading to an prolonged influx of sodium ions and enhanced excitatory postsynaptic potentials. This mechanism is believed to facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Experimental Workflow for a Placebo-Controlled Trial
The typical workflow for a clinical trial investigating a cognitive-enhancing drug like this compound involves several key stages, from participant recruitment to data analysis.
Benchmarking CX516: A Reference Ampakine for New Drug Discovery in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
CX516, one of the first synthetic ampakines, has served as a crucial reference compound in the field of cognitive enhancement research for decades. As a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, its role in enhancing glutamatergic neurotransmission has paved the way for the development of novel therapeutics targeting cognitive deficits in various neurological and psychiatric disorders. This guide provides an objective comparison of this compound's performance against newer-generation ampakines, supported by experimental data, to aid researchers in the selection and evaluation of appropriate reference compounds for their drug discovery programs.
Mechanism of Action: The Ampakine Effect
Ampakines, including this compound, do not directly activate AMPA receptors but rather enhance their function in the presence of the endogenous agonist, glutamate (B1630785).[1] They bind to an allosteric site on the AMPA receptor complex, slowing the receptor's deactivation and desensitization.[1] This leads to a prolonged influx of sodium ions upon glutamate binding, resulting in an amplified and extended excitatory postsynaptic potential (EPSP). This potentiation of synaptic transmission is believed to be the underlying mechanism for the pro-cognitive effects of ampakines.
This compound is classified as a "low-impact" ampakine, characterized by its modest effect on receptor desensitization. This property is thought to contribute to a lower risk of excitotoxicity and seizure induction compared to "high-impact" ampakines, which more profoundly reduce desensitization.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with other notable ampakines. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data from various sources are presented.
In Vitro Potency
| Compound | Assay | EC50 | Source |
| This compound | Enhancement of glutamate-evoked currents in PFC neurons | 2.8 ± 0.9 mM | [3] |
| Farampator (CX691) | Increase of glutamate-induced steady state currents | 14 µM | [4] |
| CX717 | Enhancement of AMPA receptor-mediated currents in hippocampal patches | ~60x more potent than this compound | [1] |
| CX1739 | N/A | 40-100x more potent than this compound | [5] |
Pharmacokinetic Parameters
| Compound | Species | Half-life | Tmax | Cmax | AUC | Source |
| This compound | Rat | ~15-20 min | N/A | N/A | N/A | [6] |
| This compound | Human | 45 minutes | N/A | N/A | N/A | [2] |
| CX717 | Human | 8-12 hours | 3-5 hours | Dose-proportional | Dose-proportional | [7] |
| CX1739 | Human | 6-9 hours | 1-5 hours | Dose-proportional | Dose-proportional | [8] |
In Vivo Efficacy (Animal Models)
| Compound | Model | Effective Dose | Key Findings | Source |
| This compound | Delayed-Nonmatch-to-Sample (Rat) | 35 mg/kg | Improved performance, particularly at longer delays. | [6][9] |
| This compound | Amphetamine-induced Hyperactivity (Rat) | 10-30 mg/kg (modest effect), 170 mg/kg (modest effect) | Modest partial effects. | [1] |
| Farampator (CX691) | Amphetamine-induced Hyperactivity (Rat) | N/A | More potent than this compound. | [4] |
| CX717 | Amphetamine-induced Hyperactivity (Rat) | 1-3 mg/kg (AD50: 0.9-2.6 mg/kg) | Significantly more potent than this compound. | [1] |
| CX1739 | Amphetamine-induced Locomotor Activity (Mouse) | 18-30 mg/kg | Dose-dependent reduction in hyperactivity. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.
Whole-Cell Patch-Clamp Electrophysiology (In Vitro)
This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by ampakines in hippocampal slices.
Protocol:
-
Slice Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Incubation: Allow slices to recover for at least 1 hour in an interface chamber containing aCSF continuously bubbled with 95% O2 / 5% CO2 at room temperature.
-
Recording: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Patching: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fill the pipette with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.
-
Data Acquisition: Establish a whole-cell patch-clamp configuration. Hold the neuron at -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Drug Application: After recording a stable baseline of spontaneous or evoked EPSCs, perfuse the slice with aCSF containing the ampakine of interest (e.g., this compound) at the desired concentration.
-
Analysis: Record EPSCs in the presence of the drug and after a washout period. Analyze changes in EPSC amplitude, frequency, and decay kinetics to determine the effect of the ampakine.
Delayed-Nonmatch-to-Sample (DNMS) Task (In Vivo)
This task assesses short-term spatial working memory in rodents.
Protocol:
-
Apparatus: A two-lever operant chamber with a central food magazine.
-
Habituation and Training: Water-deprived rats are trained to press a lever for a water reward. They are then trained on the DNMS task.
-
Trial Structure:
-
Sample Phase: One of the two levers is presented. The rat must press it to receive a reward.
-
Delay Phase: A variable delay period (e.g., 1 to 60 seconds) is introduced where no levers are present.
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.
-
-
Drug Administration: this compound or other ampakines are administered (e.g., intraperitoneally) at a specified time before the testing session.
-
Data Analysis: The primary measure is the percentage of correct choices at different delay intervals. Increased performance at longer delays indicates an improvement in short-term memory.[6][9]
Amphetamine-Induced Hyperactivity (In Vivo)
This model is used to assess the potential antipsychotic-like or attention-modulating effects of a compound.
Protocol:
-
Apparatus: An open-field arena equipped with infrared beams to track locomotor activity.
-
Habituation: Acclimate the animals (rats or mice) to the testing room and the open-field arena for a set period before the experiment.
-
Drug Administration: Administer the test ampakine (e.g., this compound) at various doses, followed by an injection of d-amphetamine (e.g., 1.5 mg/kg) to induce hyperactivity.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) after amphetamine administration.
-
Data Analysis: Compare the locomotor activity of animals treated with the ampakine and amphetamine to those treated with amphetamine alone. A reduction in hyperactivity suggests a potential therapeutic effect.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. CX-516 - Wikipedia [en.wikipedia.org]
- 3. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like pharmacological profile of the low impact ampakine CX691 (farampator): Implications for the use of low impact ampakines in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
- 7. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents | MDPI [mdpi.com]
A Comparative Analysis of "Low-Impact" vs. "High-Impact" Ampakines: A Guide for Neuropharmacology Researchers
An Objective Comparison of Ampakine Classes for Drug Development Professionals, Featuring the Prototypical Low-Impact Modulator CX516
Ampakines, a class of positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, have been a focal point of neuropharmacological research for their potential to treat a range of central nervous system (CNS) disorders, including cognitive impairment, schizophrenia, and depression.[1][2][3] These molecules enhance excitatory neurotransmission by modulating AMPA receptor kinetics.[4][5] However, their development has revealed a critical dichotomy, leading to their classification into "low-impact" and "high-impact" subfamilies based on their distinct mechanisms and safety profiles.[6][7]
This guide provides a comparative study of these two classes, with a particular focus on this compound (Ampalex), one of the earliest and most extensively studied low-impact ampakines.[8][9] We will present a detailed comparison supported by experimental data, outline key experimental protocols, and visualize the underlying molecular mechanisms and workflows.
Differentiating Low-Impact and High-Impact Ampakines
The fundamental distinction between low- and high-impact ampakines lies in the degree to which they modulate the two primary mechanisms that terminate AMPA receptor currents: deactivation (channel closing and agonist dissociation) and desensitization (channel closing despite continued agonist binding).[1][10]
-
Low-Impact Ampakines (e.g., this compound, CX717): These compounds are characterized by their modest effects on AMPA receptor desensitization and do not alter agonist binding affinity.[11][12] Their primary effect is to increase the amplitude of the synaptic current with minimal impact on its duration.[4][6] This kinetically limited action is believed to contribute to their favorable safety profile, as they do not significantly interfere with the natural, protective desensitization process that prevents neuronal over-stimulation.[4][6]
-
High-Impact Ampakines (e.g., CX546, CX614, Cyclothiazide): In contrast, high-impact modulators profoundly affect receptor kinetics. They almost completely block receptor desensitization and significantly slow the deactivation rate, leading to a substantial prolongation of the synaptic current in addition to an increased amplitude.[1][6][11] While this produces a more robust potentiation of AMPA receptor function, it also carries a significant risk of excitotoxicity and seizurogenic activity.[6][7][13]
The following Graphviz diagram illustrates the differential effects of these two classes on the AMPA receptor response to glutamate (B1630785).
Comparative Data: Electrophysiological and Clinical Profiles
The distinct mechanisms of low- and high-impact ampakines translate into significant differences in their electrophysiological, pharmacological, and clinical profiles.
Table 1: Comparative Electrophysiological Properties
| Parameter | Low-Impact Ampakines (e.g., this compound) | High-Impact Ampakines (e.g., CX614, CX546) | Reference(s) |
| Effect on Desensitization | Modest/minimal attenuation | Complete or near-complete block | [6][11][12] |
| Effect on Deactivation | Minimal effect; does not prolong current | Significantly slowed; prolongs current | [4][6] |
| Effect on Agonist Affinity | No significant change | Increased | [11] |
| EPSC Amplitude | Increased | Increased | [4][6] |
| EPSC Decay Time | Unchanged or slightly prolonged | Substantially prolonged (e.g., ~3x for CX546) | [14][15] |
| Seizure Potential | Low; no epileptiform activity observed | High; can induce epileptiform discharges | [6][7] |
Table 2: Profile of this compound vs. High-Impact Ampakines
| Feature | This compound (Low-Impact) | CX614 / CX546 (High-Impact) | Reference(s) |
| Primary Mechanism | Modulates channel opening rate | Blocks desensitization, slows deactivation | [4][6][16] |
| Potency | Low | Higher | [8][15][17] |
| Pharmacokinetics | Short half-life (~45 mins) | Variable | [8][18] |
| Cognitive Enhancement | Effective in animal models | Effective in animal models | [4][18][19] |
| Clinical Trial Outcomes | Disappointing; no significant efficacy | Not clinically developed due to safety concerns | [7][8][17][20] |
| Safety Profile | Generally well-tolerated, inherently safe | Neurotoxicity, convulsions | [4][6][13] |
Clinical trials for this compound in conditions like Alzheimer's disease, mild cognitive impairment, and schizophrenia were largely unsuccessful, a failure attributed primarily to its low potency and poor pharmacokinetic properties rather than a lack of a valid mechanism.[7][8][17][20]
Signaling Pathways and Toxicity Mechanisms
While both ampakine classes act on the AMPA receptor, recent evidence reveals that high-impact ampakines engage a distinct downstream signaling pathway that likely accounts for their toxicity.
Standard Pathway (Low- and High-Impact): Both classes of ampakines potentiate the influx of Na⁺ (and Ca²⁺ in GluA2-lacking receptors) through the AMPA receptor channel. This enhanced depolarization can facilitate long-term potentiation (LTP) and stimulate the production and signaling of Brain-Derived Neurotrophic Factor (BDNF), processes crucial for synaptic plasticity and neuronal health.[4][5]
Toxicity Pathway (High-Impact Only): High-impact ampakines, but not low-impact ones like this compound, have been shown to induce a secondary intracellular calcium release from the endoplasmic reticulum (ER).[13] This process is mediated by the coupling of the AMPA receptor to a Gq-protein, which in turn activates Phospholipase Cβ (PLCβ) to generate inositol (B14025) triphosphate (InsP₃). InsP₃ then stimulates its receptors on the ER, triggering calcium release.[13][21][22] This additional, substantial elevation in intracellular calcium is believed to be a key driver of the excitotoxicity and convulsant effects associated with this class.[6][13]
The following diagram outlines these divergent signaling cascades.
Experimental Protocols
Assessing the impact of novel ampakine compounds requires a combination of in vitro and in vivo experimental approaches.
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for characterizing the direct effects of ampakines on AMPA receptor kinetics in neurons.
Objective: To measure the effects of a test compound on the amplitude and kinetics (deactivation and desensitization) of AMPA receptor-mediated currents.
Methodology:
-
Preparation: Prepare acute brain slices (e.g., 400 µm transverse hippocampal slices) from rodents or use cultured neurons.
-
Recording: Obtain whole-cell voltage-clamp recordings from a target neuron (e.g., a CA1 pyramidal cell). Hold the neuron at a negative potential (e.g., -70 mV) to isolate inward currents.
-
Stimulation:
-
To measure synaptic currents (EPSCs): Electrically stimulate afferent fibers (e.g., Schaffer collaterals) to evoke glutamate release.
-
To measure receptor kinetics: Use rapid application of glutamate onto an excised patch of the neuron's membrane to precisely control agonist exposure.
-
-
Compound Application: Perfuse the slice or culture with artificial cerebrospinal fluid (ACSF) containing the vehicle control. Record baseline currents.
-
Data Acquisition: Switch to ACSF containing the test ampakine at a known concentration. Record currents and compare the amplitude, decay time constant (deactivation), and current reduction during prolonged agonist application (desensitization) to the baseline.
-
Analysis: Quantify the percentage change in EPSC amplitude and decay kinetics. For excised patch experiments, measure the extent and rate of desensitization in the presence and absence of the compound.
The following diagram outlines a typical workflow for preclinical ampakine evaluation.
Conclusion
The distinction between low- and high-impact ampakines is critical for the continued development of AMPA receptor modulators as therapeutics. While high-impact compounds demonstrate robust potentiation of receptor function, their mechanism is intrinsically linked to a high risk of excitotoxicity and seizures, limiting their clinical viability.[6][7] Low-impact ampakines, exemplified by this compound, offer a much safer profile by selectively enhancing synaptic currents without disrupting the essential protective mechanism of receptor desensitization.[4][6] Although early candidates like this compound were hampered by poor pharmacokinetics, its validation of the low-impact safety concept has paved the way for newer, more potent molecules (e.g., CX717, CX1739) that retain this favorable profile.[12][17][23] Future research and development should focus on optimizing the potency and drug-like properties of low-impact ampakines to finally harness the therapeutic potential of AMPA receptor modulation for CNS disorders.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX-516 (Cortex Pharmaceuticals Inc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. sec.gov [sec.gov]
- 7. Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CX-516 - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. High Impact AMPAkines Induce a Gq-Protein Coupled Endoplasmic Calcium Release in Cortical Neurons: A Possible Mechanism for Explaining the Toxicity of High Impact AMPAkines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acute ampakines increase voiding function and coordination in a rat model of SCI | eLife [elifesciences.org]
- 17. mdpi.com [mdpi.com]
- 18. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior. | Semantic Scholar [semanticscholar.org]
- 20. Cortex's Ampakine this compound Fizzles, But More Potent Ones In Pipeline + | Bioworld | BioWorld [bioworld.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Replicating key findings from foundational CX516 research papers
Quantitative Data Summary
The following tables summarize the core quantitative findings from foundational studies on CX516, focusing on its electrophysiological and behavioral effects.
Table 1: Electrophysiological Effects of this compound on Hippocampal Neurons
| Parameter | Condition | This compound Concentration/Dose | Observed Effect | Foundational Study Citation |
| Hippocampal Cell Firing Rate | In vivo (during DNMS task) | 35 mg/kg (i.p.) in rats | 100-350% increase in firing rate in CA1 and CA3 regions on correct trials.[1] | Hampson et al. (1998) |
| AMPA Receptor-Mediated Currents | In vitro (hippocampal slices) | Not specified | Slows the deactivation rate of AMPA receptors, increasing the size and duration of excitatory responses.[2] | Arai & Lynch (1992) |
| Long-Term Potentiation (LTP) | In vivo | Not specified | Reduces the amount of afferent activity needed to induce LTP.[2] | Staubli et al. (1994b) |
| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency & Amplitude | In vitro (hippocampal slice model of protein accumulation) | Not specified | Returned decreased mEPSC frequency and amplitude to near-normal levels.[3] | Kanju et al. (2008) |
| AMPA Receptor Single-Channel Properties | In vitro (hippocampal slice model of protein accumulation) | Not specified | Recovered impaired probability of opening and mean open time.[3] | Kanju et al. (2008) |
Table 2: Behavioral Effects of this compound in the Delayed-Nonmatch-to-Sample (DNMS) Task in Rats
| Parameter | Vehicle Control | This compound (35 mg/kg, i.p.) | Foundational Study Citation |
| Overall Performance (% Correct) | ~72.9% (baseline) | Significant increase; marked and progressive increase to a maximum of 25% from pre-drug performance.[2][4] | Hampson et al. (1998) |
| Performance at Long Delays (6-35 sec) | No improvement | Significant improvement.[2][5] | Hampson et al. (1998) |
| "Carryover" Effect | N/A | In 9 out of 12 rats, the positive effect persisted on non-drug days.[2][5] | Hampson et al. (1998) |
Table 3: Comparative Potency of this compound with Other Ampakines
| Compound | Relative Potency | Observation |
| This compound | Standard reference | Lower potency and shorter half-life contributed to disappointing clinical trial results. |
| CX717 | Substantially more potent than this compound | Reduced amphetamine-induced hyperactivity at much lower doses (1-3 mg/kg) compared to this compound (modest effect at 170 mg/kg). |
Experimental Protocols
In Vivo Electrophysiology and Behavior: Delayed-Nonmatch-to-Sample (DNMS) Task
This protocol is based on the foundational work by Hampson, Rogers, Lynch, and Deadwyler (1998).[1][2][4][5]
-
Subjects: Male Long-Evans rats.
-
Apparatus: A Plexiglas behavioral testing chamber with retractable levers, a water trough, and a nose-poke device.
-
Behavioral Training:
-
Rats were trained on a spatial variant of the DNMS paradigm.
-
A trial was initiated by the extension of a single lever (sample phase).
-
Following a response, the lever retracted, and a variable delay period (1-40 seconds) began.
-
After the delay, both levers were presented, and the rat was required to press the lever that was not presented in the sample phase (non-match) to receive a reward.
-
-
Drug Administration:
-
This compound was administered intraperitoneally (i.p.) at a dose of 35 mg/kg.
-
A control group received vehicle injections.
-
In the primary study, this compound was administered on alternate days for 17 days.
-
-
Electrophysiological Recording:
-
Multi-neuron recordings were obtained from the CA1 and CA3 fields of the hippocampus using chronically implanted microelectrode arrays.
-
Neuronal firing rates were correlated with behavioral performance during the different phases of the DNMS task.
-
In Vitro Electrophysiology: Patch-Clamp Recording of AMPA Receptor Currents
While specific foundational papers providing a detailed, replicable protocol for this compound's effect on AMPA receptor kinetics are not fully detailed in the initial search, a general protocol can be outlined based on standard techniques referenced in the literature.
-
Preparation: Hippocampal slices are prepared from rats.
-
Recording:
-
Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.
-
The standard recording medium (artificial cerebrospinal fluid - aCSF) typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 dextrose, bubbled with 95% O2/5% CO2.
-
The internal pipette solution usually contains (in mM): 140 Cs-gluconate, 10 HEPES, 5 QX-314, 2 Mg-ATP, and 0.2 GTP, with pH adjusted to 7.2.
-
-
Stimulation and Drug Application:
-
Synaptic responses are evoked by stimulating Schaffer collateral afferents.
-
This compound is bath-applied at various concentrations to determine its effect on the amplitude and decay kinetics of the evoked AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Visualizations
Signaling Pathway: this compound Modulation of AMPA Receptor
References
- 1. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampakine this compound ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance | Journal of Neuroscience [jneurosci.org]
Navigating the Therapeutic Landscape of AMPA Receptor Modulation: A Comparative Guide to CX516 and Newer Ampakines
For Researchers, Scientists, and Drug Development Professionals
The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors represents a promising frontier in the development of therapeutics for a range of neurological and psychiatric disorders. As positive allosteric modulators (PAMs), ampakines enhance glutamatergic neurotransmission, offering potential benefits for conditions characterized by cognitive deficits and synaptic dysfunction. This guide provides a comprehensive comparison of the prototypical ampakine, CX516, with a newer generation of more potent compounds, focusing on their therapeutic windows, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
Ampakines, including this compound and its successors, do not act as direct agonists at the AMPA receptor. Instead, they bind to an allosteric site on the receptor complex, slowing the deactivation and/or desensitization of the channel in response to glutamate.[1] This potentiation of the glutamate-induced current leads to enhanced synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[2] The fundamental mechanism of action is consistent across the class, with variations in potency and impact on receptor kinetics defining the therapeutic profile of each compound.
dot
Caption: Mechanism of action of ampakines on the AMPA receptor.
Comparative Efficacy in Preclinical Models
The development of newer ampakines has been driven by the need for increased potency and an improved therapeutic window compared to this compound. Preclinical studies in various animal models of cognitive function have demonstrated the superior efficacy of these next-generation compounds.
| Compound | Animal Model | Behavioral Task | Effective Dose Range | Key Findings |
| This compound | Rat | Delayed Non-match to Sample | 10-40 mg/kg | Improved performance at longer delay intervals.[3][4] |
| Rat | Attentional Set-Shifting | 5-40 mg/kg | Dose-dependently attenuated cognitive deficits.[5] | |
| CX717 | Rat | 5-Choice Serial Reaction Time Task | 20 mg/kg s.c. | Reduced incorrect responses and enhanced inhibitory control.[6] |
| Monkey | Delayed Match to Sample | 0.3-1.5 mg/kg i.v. | Dose-dependent improvement in performance.[7] | |
| Farampator (CX691) | Rat | Morris Water Maze (AD model) | 0.3 mg/kg (oral) | Improved spatial learning and memory.[8][9][10] |
| CX1739 | Rat | Novel Object Recognition | 0.03-18 mg/kg | Dose-dependently enhanced performance.[11][12][13] |
| Rat | Win Shift Radial Arm Maze | 0.03-18 mg/kg | Dose-dependently enhanced performance.[11][12][13] |
Assessing the Therapeutic Window: A Safety Profile Comparison
A critical factor in the clinical viability of any therapeutic agent is its therapeutic window—the range between the minimally effective dose and the dose at which unacceptable toxicity occurs. While direct comparative toxicology studies are limited, available preclinical and clinical data suggest a wider therapeutic window for newer ampakines.
| Compound | Highest Non-toxic Dose (Preclinical) | Maximum Tolerated Dose (Human) | Notable Side Effects (Clinical) |
| This compound | N/A | 900 mg (t.i.d.) | Fatigue, insomnia, epigastric discomfort, allergic rash (12.5% frequency in one study).[14][15] |
| CX717 | 2000 mg/kg (mice)[1][16] | 1600 mg (single dose), 800 mg (BID) | Headache, dizziness, nausea.[12] |
| Farampator (CX691) | N/A | N/A | Headache, drowsiness, nausea, impaired episodic memory.[17] |
| CX1739 | 2000 mg/kg (rats)[11][13][18] | 900 mg (QD), 450 mg (BID) | Headache, nausea.[13] |
It is important to note that the preclinical highest non-toxic doses were determined in different studies and species, which limits direct comparison. However, the significantly higher potency of newer ampakines like CX1739, which shows efficacy at doses as low as 0.03 mg/kg in rats while being non-toxic up to 2000 mg/kg, suggests a substantially wider therapeutic margin compared to this compound.[11][12][13]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of ampakine efficacy and safety, detailed experimental protocols are essential.
Delayed Non-match to Sample (DNMS) Task for Rodents
This task assesses spatial short-term memory.
-
Apparatus: An operant chamber with two retractable levers and a central food dispenser.
-
Pre-training: Rats are trained to press the levers for a food reward.
-
Procedure:
-
Sample Phase: One lever is presented. The rat must press it to initiate the delay.
-
Delay Phase: A variable delay period (e.g., 1-40 seconds) is introduced.
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase to receive a reward.[3][19][20]
-
-
Data Analysis: The primary measure is the percentage of correct responses at different delay intervals.
dot
Caption: Workflow for the Delayed Non-match to Sample task.
Morris Water Maze (MWM) for Rodents
This task is a widely used assay for hippocampal-dependent spatial learning and memory.[21][22][23][24][25]
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform and various extra-maze cues.
-
Procedure:
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must find the hidden platform. This is repeated over several days.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Assessment of Opioid-Induced Respiratory Depression in Rats
This protocol is used to evaluate the potential of ampakines to counteract a dangerous side effect of opioids.[14][26][27][28][29]
-
Apparatus: A whole-body plethysmography chamber to measure respiratory parameters.
-
Procedure:
-
Rats are placed in the chamber to acclimatize.
-
A baseline respiratory rate is established.
-
An opioid (e.g., fentanyl) is administered to induce respiratory depression.
-
The ampakine is administered before or after the opioid.
-
-
Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation are measured and compared between treatment groups.
Conclusion
The landscape of ampakine development has evolved significantly since the introduction of this compound. Newer compounds, such as CX717 and CX1739, demonstrate markedly increased potency and, based on available data, a more favorable therapeutic window. This improved safety and efficacy profile suggests that these next-generation ampakines hold greater promise for clinical translation in treating a variety of disorders. Continued rigorous preclinical and clinical evaluation, employing standardized and detailed methodologies as outlined in this guide, will be crucial in fully realizing the therapeutic potential of AMPA receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Facilitative Effects of the Ampakine this compound on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitative effects of the ampakine this compound on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CX691 as an AMPA receptor positive modulator, improves the learning and memory in a rat model of Alzheimer’s disease [journals.mums.ac.ir]
- 9. CX691, as an AMPA receptor positive modulator, improves the learning and memory in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents [mdpi.com]
- 13. Low-Impact Ampakine CX1739 Exerts Pro-Cognitive Effects and Reverses Opiate-Induced Respiratory Depression in Rodents [ouci.dntb.gov.ua]
- 14. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound, an AMPA-modulating compound, on cognition and behavior in fragile X syndrome: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ampakine - Wikipedia [en.wikipedia.org]
- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
- 20. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mmpc.org [mmpc.org]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Ampakine CX717 protects against fentanyl-induced respiratory depression and lethal apnea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ampakines alleviate respiratory depression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. uhra.herts.ac.uk [uhra.herts.ac.uk]
A Comparative Meta-Analysis of CX516's Efficacy in Preclinical Neurological Disorder Models
An Objective Guide for Researchers and Drug Development Professionals
CX516, an ampakine and nootropic compound, has been a subject of significant preclinical research for its potential therapeutic effects in a range of neurological disorders. As a positive allosteric modulator of the AMPA receptor, this compound enhances excitatory neurotransmission, a mechanism with theoretical benefits for conditions marked by synaptic dysfunction.[1][2] This guide provides a comparative meta-analysis of its effectiveness in various preclinical models, presenting quantitative data, detailed experimental protocols, and a comparison with other emerging therapeutic alternatives.
Mechanism of Action: Enhancing Synaptic Responses
This compound enhances synaptic responses by increasing the amplitude and prolonging the duration of excitatory postsynaptic currents (EPSCs).[3] This is primarily achieved by selectively accelerating the opening of the AMPA receptor channel, with minimal impact on receptor desensitization and deactivation.[3] Structurally, this compound binds near the dimer interface center of the GluA2 receptor's ligand-binding domain.[3] This modulation of the AMPA receptor is believed to underlie its potential cognitive-enhancing and neuroprotective effects.
Caption: Mechanism of Action of this compound at the Synapse.
Preclinical Efficacy Across Neurological Disorder Models
This compound has been evaluated in a variety of animal models of neurological and psychiatric disorders. The following tables summarize the quantitative outcomes of these preclinical studies.
Cognitive Enhancement and Memory Impairment
| Disorder Model | Animal Model | Key Findings | Dosage | Citation |
|---|---|---|---|---|
| Short-Term Memory | Rats | Significantly increased the mean number of correct responses in a delayed-nonmatch-to-sample (DNMS) task. Performance of this compound-treated animals was significantly above the control group and persisted after drug cessation. | Not specified | |
| Scopolamine-induced Memory Impairment | Mice | This compound was less effective than CX717 in reversing memory deficits. | Not specified | [3] |
Neurodegenerative and Psychiatric Disorders
| Disorder Model | Animal Model | Key Findings | Dosage | Citation |
|---|---|---|---|---|
| Alzheimer's Disease (Protein Accumulation Model) | Organotypic hippocampal slice cultures | Reversed the decrease in AMPAR-mediated mEPSC frequency and amplitude caused by chloroquine-induced lysosomal dysfunction. Restored AMPAR single-channel properties (probability of opening and mean open time). | Not specified | |
| Intellectual Disability | Animal Models | Demonstrated notable therapeutic efficacy. | 5 mg/kg for 5 days | [3] |
| Hyperactivity (Schizophrenia and Autism Spectrum Disorders) | Animal Models | Reduced hyperactivity. | 10-40 mg/kg | [3] |
| Anxiety and Depressive-like Behaviors (Ethanol-induced) | Mice | Alleviated chronic ethanol-induced anxiety- and depressive-like behaviors. | 5 mg/kg i.p. for 1 week | [3] |
| Anhedonia (Sleep Deprivation Model) | Mice | Prevented the development of anhedonia. | 10 mg/kg i.p. (chronic administration) | [3] |
| Amphetamine-induced Hyperlocomotion | Rats | CX717 was more effective than this compound in reducing hyperlocomotion. | 1-3 mg/kg (for CX717) | [3] |
Detailed Experimental Protocols
A critical aspect of evaluating preclinical data is understanding the methodologies employed. Below are detailed protocols for key experiments cited in this guide.
Delayed-Nonmatch-to-Sample (DNMS) Task
-
Objective: To assess spatial short-term memory in rats.
-
Apparatus: A two-lever operant chamber with a central food cup.
-
Procedure:
-
Sample Phase: One of the two levers is presented. The rat must press the lever to receive a food reward.
-
Delay Phase: A delay interval of varying duration (1-40 seconds) is introduced.
-
Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-match") to receive a reward.
-
-
Drug Administration: this compound or vehicle was administered intraperitoneally before the testing session.
-
Data Analysis: The primary outcome measure was the percentage of correct responses across different delay intervals.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CX516
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and effective disposal of CX516, an ampakine compound investigated for its potential in treating various neurological disorders. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the consistent use of appropriate PPE.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Storage and Handling: Proper storage is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Condition | Temperature | Duration |
| Powder (Short-term) | 4°C | Up to 2 years[1][2] |
| Powder (Long-term) | -20°C | Up to 3 years[1][2] |
| In Solvent (Short-term) | -20°C | Up to 1 year[1][2] |
| In Solvent (Long-term) | -80°C | Up to 2 years[1][2] |
Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Avoid the generation of dust. In case of a spill, follow established laboratory protocols for chemical cleanup, ensuring the use of appropriate absorbent materials and PPE.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to manage different waste streams effectively. This protocol is based on general principles of chemical waste management for research compounds, in the absence of specific instructions from a Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Segregation:
Proper segregation at the point of generation is the first and most critical step.
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers.
-
Liquid Waste: Encompasses solutions containing this compound, including stock solutions, experimental dilutions, and the initial rinsate from cleaning contaminated glassware.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be segregated into a designated sharps container.
2. Waste Containment:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and the date.
-
Liquid Waste: Use a designated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and an approximate concentration. Never mix incompatible waste streams.
3. Disposal Pathway:
All waste containing this compound should be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Decontamination of Glassware
Properly decontaminating glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO, water). The rinsate from the first rinse must be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your local EHS guidelines.
-
Washing: After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse or storage.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and workflow.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and responsible laboratory environment. Building a culture of safety and meticulous chemical management is integral to the advancement of scientific discovery.
References
Personal protective equipment for handling CX516
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for CX516, a positive allosteric modulator of the AMPA receptor. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.
| Category | Requirement | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect against accidental splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable gloves should be worn. Inspect gloves for integrity before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect against skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. |
| Hygiene | Good laboratory hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
First Aid Procedures
In the event of accidental exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
| Procedure | Guideline |
| Handling | Avoid creating dust. Use in a well-ventilated area. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is -20°C for long-term stability.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Guidance:
-
Unused Compound: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated.
-
Waste Collection: Place all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp in Hippocampal Slices
This protocol is designed to assess the effect of this compound on AMPA receptor-mediated synaptic transmission.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visualize CA1 pyramidal neurons using an upright microscope with DIC optics.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution.
-
Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs) in voltage-clamp mode.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).
-
Bath-apply the this compound-containing aCSF to the slice and record the changes in synaptic activity.
-
In Vivo Behavioral Study: Delayed Non-Match to Sample (DNMS) Task in Rats
This protocol evaluates the effect of this compound on short-term memory.[2][3]
Methodology:
-
Apparatus: A T-maze or a similar apparatus with a starting arm and two choice arms.
-
Habituation: Acclimate the rats to the testing apparatus for several days before the experiment.
-
Training:
-
Sample Phase: Place a "sample" object at the end of one of the choice arms. Allow the rat to explore the object.
-
Delay Phase: Remove the rat from the maze for a specified delay period (e.g., a few seconds to several minutes).
-
Choice Phase: Place the rat back in the maze with two objects: the familiar "sample" object and a novel object, one in each choice arm.
-
Reinforcement: Reward the rat for choosing the novel object.
-
Repeat the training until the rats reach a predetermined performance criterion (e.g., >80% correct choices).
-
-
Testing:
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or a vehicle control to the trained rats a set time before the testing session.
-
Conduct the DNMS task with varying delay intervals.
-
Record the percentage of correct choices for each group and delay interval to assess the effect of this compound on memory performance.
-
Visualizations
Experimental Workflow for In Vitro Electrophysiology
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
